Silanol
Description
Academic Context and Significance of Silanol (B1196071) Functionality
This compound functionality is of fundamental importance across various scientific disciplines, including chemistry, materials science, and geology. researchgate.netic.ac.ukrsc.org In academic research, silanols are crucial intermediates in the synthesis of silicone polymers and polysiloxanes. wikipedia.orgfiveable.me Their ability to participate in condensation reactions, forming siloxane bonds (Si-O-Si), is key to building the structure and functionality of silicone materials. fiveable.me
The significance of the this compound group extends to its role in hydrogen bonding. This compound units are well-suited for forming hydrogen-bonded networks, which increases with the number of this compound units in a molecule. researchgate.netic.ac.uk This hydrogen bonding capability, combined with the hydrophobic nature of organic substituents on organosilanols, influences the orientation of molecules and drives applications in areas such as catalysis, enzyme inhibition, supramolecular assembly, and surface modification. researchgate.netic.ac.uk
Furthermore, this compound groups are pervasive on the surface of silica (B1680970) and related silicates, where they are responsible for the adsorption properties of materials like silica gel. wikipedia.orgontosight.aiscientific.net On silica surfaces, this compound groups can exist in different forms, including isolated, geminal (two -OH groups on the same Si), and vicinal (two -OH groups on adjacent Si) silanols, and their structure and density can be modified, impacting surface reactivity and functionality. ontosight.aiscientific.net
Research highlights the importance of surface silanols on silica particles as critical determinants of their interaction with biomolecules, membranes, and cell systems. d-nb.infopnas.org Understanding the configuration and reactivity of these surface silanols is an active area of research, particularly in the context of material science and potential biological interactions. d-nb.infopnas.orgethz.ch
Historical Development and Current Trends in this compound Research
The history of organosilicon chemistry, which includes the study of silanols, dates back to the 19th century. The first isolated example of a this compound, triethylthis compound, was reported in 1871 by Albert Ladenburg, who referred to these compounds as "silicols". chemeurope.comwikipedia.org Early research in the field was significantly advanced by Frederic S. Kipping in the early 20th century, who utilized Grignard reagents to synthesize organosilanes and prepared silicone oligomers and polymers. wikipedia.orgrichsilicone.com The hydrolysis of dichlorosilanes to form silanediols, which then condense to form cyclic siloxanes, was an important early development in the synthesis of polysiloxanes. richsilicone.com
The industrial production of silicones, which heavily relies on this compound intermediates, saw significant development in the mid-20th century with the invention of the direct synthesis of organochlorosilanes by Eugene G. Rochow in the 1940s. wikipedia.orgrichsilicone.com This period marked the growth and development phase of the silicone industry, with increasing production and variety of silicone products. richsilicone.com
Current trends in this compound research are diverse and reflect the growing understanding of their unique properties and potential applications. There is a significant focus on developing more efficient and sustainable synthetic methods for silanols, including metal-free and photocatalytic approaches. mdpi.comkyoto-u.ac.jpthieme-connect.com Researchers are exploring the use of inexpensive catalysts for the hydrolysis of hydrosilanes to produce silanols under mild conditions. thieme-connect.com
Another key trend is the exploration of silanols in various applications beyond traditional silicone manufacturing. This includes their use as environmentally friendly surfactants, coating agents for hydrophilic surfaces, and components in supramolecular assemblies. researchgate.netresearchgate.net
In organic synthesis, silanols are being increasingly utilized as nucleophiles, directing groups for C-H bond activation, catalysts, and isosteres of bioactive compounds. mdpi.comkyoto-u.ac.jpacs.orgacs.org Their unique properties, such as enhanced acidity compared to analogous alcohols, contribute to their utility in these transformations. kyoto-u.ac.jpdtic.mil
Furthermore, research continues into the nature and reactivity of this compound groups on the surface of silica materials. ontosight.aiscientific.net Advanced spectroscopic techniques are being employed to better understand the different types of surface silanols and their role in phenomena like catalysis, adsorption, and interactions with biological systems. rsc.orgethz.choup.comresearchgate.net The development of stimuli-responsive silica this compound conjugates for applications like targeted drug delivery is also an active area of research. researchgate.net
The study of silanols remains a dynamic field, driven by the need for novel synthetic methodologies, the exploration of new applications, and a deeper understanding of their fundamental chemical behavior.
Key Research Findings and Data:
While specific comprehensive data tables covering all aspects of this compound research are extensive and often compound-specific, research findings frequently highlight synthesis yields, catalytic efficiencies, and structural characteristics.
Synthesis of Silanols: Various methods exist for synthesizing silanols, including the hydrolysis of halosilanes, alkoxysilanes, or aminosilanes, and the oxidation of hydrosilanes. chemeurope.comwikipedia.org Recent studies have focused on improving the efficiency and sustainability of these methods. For example, a study reported the synthesis of various silanols from silanes using a boron-based photocatalyst under visible light, offering a metal-free approach. mdpi.com Another method utilizes cesium carbonate as an inexpensive catalyst for the hydrolysis of hydrosilanes, achieving high yields for a range of substrates. thieme-connect.com
| Synthetic Method | Precursor Type | Key Features | Reference |
| Hydrolysis | Halosilanes, Alkoxysilanes | Classical method, often requires controlled pH | wikipedia.orgkyoto-u.ac.jp |
| Oxidation | Hydrosilanes | Can be metal-catalyzed or photocatalytic | wikipedia.orgkyoto-u.ac.jpacs.org |
| Photocatalytic Oxidation | Silanes | Metal-free, uses visible light and oxygen | mdpi.com |
| Cs₂CO₃ Catalyzed Hydrolysis | Hydrosilanes | Mild conditions, broad substrate scope, scalable | thieme-connect.com |
Properties and Reactivity: Silanols are generally more acidic than their carbon analogues (alcohols). ic.ac.ukkyoto-u.ac.jpdtic.mil This enhanced acidity contributes to their strong tendency to form hydrogen bonds. ic.ac.ukdtic.mil A significant property is their tendency to undergo spontaneous condensation, forming disiloxanes (Si-O-Si) and polysiloxanes, which is a crucial step in silicone manufacturing. chemeurope.comresearchgate.net
Applications in Catalysis and Synthesis: Silanols have been demonstrated as effective catalysts or ligands in various organic transformations. For instance, planar-chiral bis-silanols have been applied as asymmetric organocatalysts. researchgate.net Di-tert-butylthis compound has been used as a directing group in palladium-catalyzed ortho-alkenylation of phenols. alfa-chemistry.com
| Application Area | Role of this compound | Examples / Findings | Reference |
| Silicone Manufacturing | Intermediates in polymerization via condensation | Formation of siloxane bonds and polysiloxanes | fiveable.meresearchgate.netic.ac.uk |
| Catalysis | Organocatalysts, ligands, active sites on silica surfaces | Asymmetric organocatalysis, enhancing efficiency/selectivity on silica supports | ontosight.airesearchgate.netoup.com |
| Organic Synthesis | Nucleophiles, directing groups, coupling partners | Cross-coupling reactions, C-H bond activation, functional group transfer | mdpi.comkyoto-u.ac.jpacs.orgacs.orgalfa-chemistry.com |
| Surface Modification | Functional groups on silica surfaces | Influencing wettability, adhesion, and interaction with other molecules/materials | fiveable.meontosight.airesearchgate.netscientific.net |
| Supramolecular Assembly | Formation of hydrogen-bonded networks | Directing molecular orientation and structure | researchgate.netic.ac.uk |
Structure
2D Structure
3D Structure
Properties
CAS No. |
854228-08-3 |
|---|---|
Molecular Formula |
H4OSi |
Molecular Weight |
48.116 g/mol |
IUPAC Name |
hydroxysilane |
InChI |
InChI=1S/H4OSi/c1-2/h1H,2H3 |
InChI Key |
SCPYDCQAZCOKTP-UHFFFAOYSA-N |
Canonical SMILES |
O[SiH3] |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Silanols
Catalytic Oxidation Routes for Hydrosilanes to Silanols
Catalytic oxidation of hydrosilanes (Si-H) offers an attractive alternative to the hydrolysis of activated silicon precursors, often providing milder conditions and potentially higher selectivity. nih.govresearchgate.net This approach typically involves the direct functionalization of the Si-H bond.
Transition Metal-Catalyzed Hydroxylation Mechanisms
Transition metal complexes are widely employed as catalysts for the oxidation of hydrosilanes to silanols. These reactions often proceed through mechanisms involving the activation of the Si-H bond by the metal center. Plausible pathways for the hydrolytic oxidation of hydrosilanes on metal nanoparticles include Si–H bond activation, nucleophilic attack of water or silanol (B1196071) at the silicon bonded to the metal, and the subsequent liberation of the this compound or disiloxane (B77578) products. acs.org
Mechanistic studies of transition metal-catalyzed hydrosilylation, a related reaction, provide insights into the interaction between Si-H bonds and metal centers. A key step often involves the oxidative addition of the Si-H bond to the metal. libretexts.orgrsc.org For instance, in some palladium-catalyzed systems, the proposed mechanism for oxidative addition involves the dissociation of a metal dimer into monomers, followed by the reaction of the monomer with the silane (B1218182) to form a σ-complex, which then undergoes oxidative cleavage of the Si-H bond. rsc.org
Manganese catalysts have also shown efficacy in the oxidation of organosilanes to silanols using H₂O₂ as the oxidant under neutral conditions. liv.ac.uk A proposed mechanism for this transformation involves the reaction of a Mn(III)-OOH species with the hydrosilane through a concerted transition state, leading to the transfer of the silicon and hydride to the electrophilic hydroperoxide moiety and formation of a siloxide, which is then protonated to yield the this compound. liv.ac.ukresearchgate.net
Research findings highlight the ability of various transition metals, including precious metals and increasingly earth-abundant alternatives like copper and cobalt, to catalyze the oxidation of silanes. nih.govresearchgate.net For example, a copper-cobalt double-atom catalyst has demonstrated superior performance in silane oxidation with water, exhibiting lower activation energy compared to single-atom catalysts. researchgate.net
Enzymatic Biocatalytic Approaches for Selective this compound Synthesis
Enzymatic methods represent a burgeoning area in this compound synthesis, offering high selectivity and operation under mild, environmentally benign conditions. nih.govresearchgate.netpnas.org While enzymatic transformations of silicon are less common than those of carbon, recent advances have shown that enzymes can catalyze the oxidation of hydrosilanes. nih.gov
A notable example is the use of engineered cytochrome P450 monooxygenases, such as P450BM3 from Bacillus megaterium (CYP102A1), which have shown promiscuous activity for the oxidation of hydrosilanes to silanols. nih.gov Directed evolution has been successfully applied to enhance this non-native activity, resulting in highly efficient and selective biocatalysts that utilize oxygen as the terminal oxidant. nih.govresearchgate.net These evolved enzymes can selectively oxidize Si-H bonds while leaving C-H bonds untouched, a significant advantage that helps avoid common side reactions like disiloxane formation. nih.govresearchgate.net Computational studies suggest that the enzymatic catalysis proceeds via a hydrogen atom abstraction followed by a radical rebound mechanism, analogous to the enzyme's native C-H hydroxylation activity. nih.govresearchgate.net
Biocatalytic approaches are particularly promising for accessing chiral silanols, which are valuable in materials science and pharmaceuticals. researchgate.net Engineered enzymes can potentially provide enantioselective routes to silicon-stereogenic compounds. researchgate.net Beyond monooxygenases, other enzymes like silicateins from marine sponges have demonstrated the ability to catalyze Si-O bond hydrolysis and condensation, suggesting potential for broader applications in organosiloxane chemistry under mild conditions. pnas.org
Photocatalytic and Metal-Free Strategies for this compound Formation
Photocatalysis and metal-free methods offer alternative, often more sustainable, routes to silanols from hydrosilanes. These strategies avoid the use of transition metals, which can be costly or toxic.
Photocatalytic oxidation of silanes can be induced by visible light in the presence of organic photocatalysts. For instance, certain four-coordinated organoboron compounds have been utilized as photocatalysts for the metal-free oxidation of silanes to silanols under an oxygen atmosphere at room temperature. researchgate.net The proposed mechanism for some photooxidation reactions involves hydrogen atom transfer from the hydrosilane to an excited photocatalyst, generating a silyl (B83357) radical. This radical then reacts with oxygen to form a peroxide, which subsequently undergoes further reactions to yield the this compound. researchgate.net
Metal-free approaches often rely on organic catalysts or specific reaction conditions to activate the Si-H bond and facilitate the addition of an oxygen source, such as water or hydrogen peroxide. The development of earth-abundant or metal-free catalysts for the selective conversion of silanes to silanols with water as the oxidant, generating hydrogen as a byproduct, remains an active area of research. researchgate.net Low-cost catalysts like cesium carbonate have been shown to facilitate the hydrolysis of hydrosilanes for this compound production under mild conditions, demonstrating the potential of metal-free strategies. researchgate.net
Controlled Hydrolysis of Organosilicon Precursors
Hydrolysis of organosilicon precursors, particularly chlorosilanes and alkoxysilanes, is a classical method for synthesizing silanols. Controlling this reaction is crucial to obtain desired this compound structures and minimize unwanted condensation.
Mechanisms and Kinetics of Chlorosilane and Alkoxysilane Hydrolysis
The hydrolysis of chlorosilanes (R₃SiCl) is typically a rapid reaction due to the highly polarized Si-Cl bond, which is susceptible to nucleophilic attack by water. This reaction readily yields the corresponding this compound and hydrochloric acid. The mechanism generally involves a nucleophilic substitution at the silicon center.
Alkoxysilanes (R₄₋ₓSi(OR')ₓ) undergo hydrolysis at a slower rate compared to chlorosilanes. This reaction is often catalyzed by acids or bases. unm.edu
Under acidic conditions, the mechanism involves protonation of an alkoxy group or a hydroxyl group attached to silicon, making the silicon center more electrophilic and susceptible to nucleophilic attack by water. unm.edu
Under basic conditions, the mechanism involves direct nucleophilic attack of hydroxide (B78521) or silanolate anions on the silicon atom. unm.edu
The kinetics of alkoxysilane hydrolysis are influenced by several factors, including the structure of the alkoxysilane (steric and electronic effects of organic substituents), solvent properties, catalyst type, and concentration, as well as pH and water concentration. unm.edunih.govingentaconnect.comdntb.gov.ua Electron-withdrawing substituents on the silicon can increase the hydrolysis rate under acidic conditions by stabilizing the developing negative charge in the transition state. ingentaconnect.com Intramolecular catalysis and hydrogen bonding can also play significant roles in enhancing the hydrolysis rate. nih.govdntb.gov.ua Studies using techniques like gas chromatography have been employed to investigate the hydrolysis rates under various conditions. nih.govresearchgate.net
Data on the relative hydrolysis rates of different alkoxysilanes illustrate the impact of the organic substituents and the number of alkoxy groups. For example, the hydrolysis rate generally increases with the number of alkoxy groups on the silicon atom.
| Alkoxysilane | Relative Hydrolysis Rate (Acidic Conditions) | Relative Hydrolysis Rate (Basic Conditions) |
| Tetramethoxysilane | Faster | Slower |
| Tetraethoxysilane | Slower | Faster |
| Triethoxysilane | Faster than TEOS | Slower than TEOS |
| Dimethyldimethoxysilane | Faster than TMOS | Slower than TMOS |
Note: This table illustrates general trends observed in hydrolysis kinetics and relative rates can vary depending on specific reaction conditions and catalysts. unm.eduingentaconnect.com
Selective Preparation of Specific this compound Architectures
Controlled hydrolysis is essential for the selective synthesis of specific this compound architectures, such as monomeric silanols (R₃SiOH), silanediols (R₂Si(OH)₂), and silanetriols (RSi(OH)₃), as well as cyclic and polymeric this compound structures.
The degree of hydrolysis and the subsequent condensation reactions are highly dependent on factors like the water-to-silane ratio, pH, temperature, and the presence of catalysts. By carefully controlling these parameters, it is possible to favor the formation of specific this compound species. For instance, using a limited amount of water can promote the formation of monomeric silanols, while excess water can lead to higher degrees of hydrolysis and condensation, resulting in silanediols, silanetriols, and ultimately, polysiloxanes.
Selective preparation of silanediols from dihydrosilanes through oxidation can be challenging due to the potential for partial oxidation and self-coupling of the this compound products. However, specific catalytic systems have been developed that enable the smooth conversion of dihydrosilanes like diethylsilane (B7801327) and di-tert-butylsilane (B1239941) to their corresponding silanediols in high yields. researchgate.net
The synthesis of well-defined cyclic this compound derivatives, such as all-cis-cyclotetrasiloxanes, often involves controlled hydrolysis and condensation reactions of specific organosilicon precursors under carefully optimized conditions. rsc.org These cyclic structures serve as important building blocks for more complex hybrid materials.
Controlling the hydrolysis of organofunctional alkoxysilanes is particularly important for applications like coupling agents, where the this compound groups formed are designed to interact with inorganic surfaces. ingentaconnect.com The structure of the organofunctional group and the silane ester groups significantly influence the hydrolysis and subsequent condensation reactions that determine the performance of these materials. ingentaconnect.com
Molecular Rearrangement Reactions Yielding Silanols
Molecular rearrangement reactions offer intriguing pathways to construct this compound frameworks, often leading to complex structures from simpler precursors. One notable area involves the rearrangement of allylic this compound substrates. Researchers have developed protocols for the rearrangement of primary allylic silanols into secondary silanols bearing terminal alkenes. This transformation can be achieved through a two-step sequence involving initial mercuration followed by demercurative ring-opening of cyclic organomercurial intermediates. chemrxiv.orgmdpi.com
An unusual rearrangement-remercuration reaction of allylic silanols mediated by Hg(OTf)₂ has also been reported, yielding linear ketone and 5-membered cyclic silanediol (B1258837) organomercurial products. nih.govrsc.org These reactions highlight the potential for this compound-initiated rearrangements to generate diverse structural motifs. The outcome of these rearrangements can be influenced by factors such as the presence of base, solvent, and temperature. nih.govrsc.org DFT analysis has provided insights into the mechanistic pathways, suggesting that in some cases, the rearrangement of a 6-endo intermediate into a 5-exo cyclic silanediol product is involved. nih.govrsc.org
Another class of rearrangement involves this compound epoxides, which can undergo stereospecific rearrangements into silanoxy-tetrahydrofurans and silanoxy-tetrahydropyrans. nih.gov Treatment of di-substituted trans-epoxide silanols with Ph₃CBF₄ and NaHCO₃ can yield products with an erythro configuration, while cis-epoxide silanols provide products with a threo configuration. nih.gov Control experiments suggest that these rearrangements likely proceed via nucleophilic attack of the proximal this compound oxygen onto the epoxide, followed by an intramolecular silyl transfer. nih.gov
Enantioselective Synthesis of Silicon-Stereogenic Silanols
The synthesis of silicon-stereogenic silanols, which possess chirality at the silicon atom, presents a significant challenge due to the unique properties of silicon. researchgate.netchemrxiv.orgacs.orgnih.gov Despite the growing importance of chiral organosilicon compounds, efficient catalytic asymmetric methods for accessing silicon-stereogenic silanols have been less explored compared to other silicon-stereogenic species. chemrxiv.orgacs.org Traditionally, the preparation of these compounds often relied on resolution with chiral reagents or stereospecific conversion from other silicon-stereogenic silanes or silyl ethers, typically involving multiple steps. chemrxiv.org
Recent advancements have focused on developing catalytic asymmetric approaches. One successful strategy involves the palladium-catalyzed enantioselective C-H alkenylation of arylthis compound derivatives. chemrxiv.orgresearchgate.net This method, utilizing an oxime ether as a directing group and a commercially available L-pyroglutamic acid ligand, allows for the preparation of silicon-stereogenic this compound derivatives with high enantioselectivities. chemrxiv.orgresearchgate.net The reaction exhibits broad substrate scope and good functional group tolerance. chemrxiv.orgresearchgate.net Mechanistic studies indicate that the L-pyroglutamic acid ligand plays a crucial role in stabilizing the palladium catalyst and providing chiral induction. chemrxiv.org
Iridium-catalyzed enantioselective C-H silylation of diarylsilanols has also been developed for the construction of silicon-stereogenic diarylsilanols. acs.orgacs.org This approach, combined with stereospecific substitution or Tamao-Fleming oxidation, provides access to enantioenriched silicon-stereogenic silanols and can lead to novel chiral diol catalyst scaffolds. acs.orgacs.org
Organocatalytic methods have also emerged as valuable tools for the enantioselective construction of silicon-stereocenters. bohrium.comacs.org One approach involves the desymmetrization of prochiral silanediols using chiral imidazole-containing catalysts. bohrium.comacs.org This metal-free silylation method can afford silicon-stereogenic siloxanols in high yields and with good enantioselectivity for various silanediol and silyl chloride substrates. acs.org The enantioselectivity is influenced by the steric interactions of the aryl group on the substrate. acs.org
Another significant development is the catalytic asymmetric hydrolytic oxidation of dihydrosilanes, which provides a practical and atom-economic route to silicon-stereogenic silanols. nih.govresearchgate.net This procedure operates under ambient conditions, tolerates various functional groups, and produces hydrogen gas as the sole byproduct. nih.gov It allows for the synthesis of a range of chiral silanols and bis-silanols with excellent chemo- and stereoselectivity. nih.gov The success of this method relies on the enantioselective discrimination of the geminal hydroxyl groups in the silanediol intermediate. acs.org
The development of these advanced synthetic methodologies is crucial for accessing a wider range of this compound structures, particularly those with defined stereochemistry at the silicon center, which are increasingly important for applications in various scientific disciplines. researchgate.netbohrium.com
Here is a table summarizing some representative examples and data points from the research discussed:
| Synthetic Method | Substrate Class | Catalyst/Reagents | Key Outcome | Enantioselectivity (if applicable) | Yield Range | Source |
| Pd-catalyzed enantioselective C-H alkenylation | Arylthis compound derivatives | Pd catalyst, L-pyroglutamic acid, oxime ether | Silicon-stereogenic this compound derivatives | Excellent (e.g., 95-98% ee) | Moderate to High | chemrxiv.orgresearchgate.net |
| Ir-catalyzed enantioselective C-H silylation | Diarylsilanols | Ir catalyst | Silicon-stereogenic diarylsilanols | Not specified in snippets | Not specified in snippets | acs.orgacs.org |
| Organocatalytic desymmetrization of prochiral silanediols | Silanediols, silyl chlorides | Chiral imidazole (B134444) catalyst | Silicon-stereogenic siloxanols | High (up to 98:2 er) | High | acs.org |
| Catalytic asymmetric hydrolytic oxidation | Dihydrosilanes | Catalyst (not specified in snippets) | Silicon-stereogenic silanols and bis-silanols | Excellent chemo- and stereoselectivity | Decent | nih.govresearchgate.net |
| Rearrangement of allylic silanols via mercuration/demercuration | Primary allylic silanols | Hg(OTf)₂, NaHCO₃, HCl or NaBH₄ | Secondary silanols with terminal alkenes | Not applicable | Not specified in snippets | chemrxiv.orgmdpi.com |
| Rearrangement-remercuration of allylic silanols | Allylic silanols | Hg(OTf)₂ | Linear ketones, cyclic silanediol organomercurials | Not applicable | Not specified in snippets | nih.govrsc.org |
| Stereospecific rearrangement of this compound epoxides | This compound epoxides | Ph₃CBF₄, NaHCO₃ | Silanoxy-tetrahydrofurans/tetrahydropyrans | Stereospecific (erythro or threo) | Not specified in snippets | nih.gov |
Mechanistic Investigations of Silanol Reactivity
Condensation Reactions and Siloxane Bond Formation
The most characteristic reaction of silanols is their condensation, leading to the formation of siloxane linkages and the release of water or alcohol. This process is fundamental to the synthesis of silicones and the sol-gel process. adhesivesmag.comwikipedia.org The condensation can occur between two silanol (B1196071) groups (water-producing condensation) or between a this compound group and an alkoxysilane group (alcohol-producing condensation). osti.gov
Kinetics and Thermodynamics of Oligo-Condensation Processes
The kinetics and thermodynamics of this compound condensation are complex and influenced by various factors. The reaction order for condensation can vary; it has been reported as second order in organosilanetriols and third to fourth order in silicic acid condensation under specific conditions. nih.gov In the presence of a catalyst, the reaction can become first order. nih.gov
Thermodynamic factors can be crucial in determining the final product distribution in sol-gel processes, particularly under acid-catalyzed conditions. osti.gov The net enthalpy of silica (B1680970) nanoparticle formation, which involves this compound condensation, includes contributions from this compound dissociation and condensation. acs.org Studies have shown that nanoparticle formation can involve endothermic reactions related to the protonation of negatively charged silica species that then participate in condensation. acs.org
Detailed research findings on the kinetics of specific this compound condensation reactions highlight the complexity. For instance, the condensation kinetics of organosilanediols show a strong dependence on temperature, time, and the substitution pattern at the silicon atom. uni-saarland.de Size exclusion chromatography (SEC) measurements indicate that chain length increases with increasing condensation temperature and time, and with lower steric demand of the substituents. uni-saarland.de Oligomeric products, often this compound-terminated, are typically formed, and further condensation is possible. uni-saarland.de
Acid- and Base-Catalyzed Condensation Pathways
This compound condensation is effectively catalyzed by both acids and bases, proceeding via distinct mechanisms. adhesivesmag.comunm.edu
Acid-Catalyzed Condensation: Under acidic conditions, the mechanism typically involves the protonation of a this compound group, making the silicon atom more electrophilic and susceptible to nucleophilic attack by another this compound group. adhesivesmag.comunm.edu This is often described as an SN2-Si type mechanism involving a pentacoordinate silicon intermediate or transition state. unm.edu The protonated this compound is more reactive towards nucleophilic attack. unm.edu The condensation rate in acid-catalyzed reactions can be quite slow, with hydrolysis sometimes being the rate-determining step. uni-saarland.de
Base-Catalyzed Condensation: In basic media, the condensation mechanism involves the nucleophilic attack of a deprotonated this compound species (silanolate or siloxide) on the silicon atom of a neutral this compound or alkoxysilane. adhesivesmag.comnih.govunm.edu This pathway also commonly involves pentacoordinate or hexacoordinated silicon intermediates or transition states. nih.govunm.edu The increased acidity of silanols compared to alcohols facilitates their deprotonation in basic solutions, generating the highly nucleophilic silanolate species. wikipedia.orgacs.org The rate of base-catalyzed condensation is generally faster than acid-catalyzed condensation. unm.edu Primary and secondary amines can catalyze condensation through nucleophilic attack on silicon, followed by the attack of a silanediol (B1258837) on the resulting silamine. adhesivesmag.com
Solventless and Solid-State Condensation Mechanisms
This compound condensation can occur in the absence of solvents or in the solid state, offering environmentally friendly synthetic routes. Solventless thermal condensation of stable organosilanediols has been investigated, revealing a strong dependence of kinetics on temperature, time, and substitution. uni-saarland.de
In the solid state, condensation can occur below the melting point if the molecules are appropriately oriented. uni-saarland.de Hydrogen bonding patterns in solid silanols can pre-orient the molecules, which is advantageous for condensation and the formation of oligo- or polysiloxanes. uni-saarland.de This pre-orientation can potentially lead to control over tacticity in a topotactic reaction. uni-saarland.de Solid-state polymerization (SSP) starting from stable silanols is an area of interest for developing alternative, solvent-free polymerization processes. uni-saarland.de Mechanochemical grafting is another solventless method that likely involves direct condensation between silane (B1218182) alkoxy or halo groups and surface hydroxyls (silanols) of solid materials. acs.org
This compound-Silanolate Interconversion and Condensation Routes
The interconversion between this compound (Si-OH) and silanolate (Si-O⁻) species is crucial in condensation reactions, particularly under basic conditions. Silanols are more acidic than their carbon analogs (alcohols), allowing for significant deprotonation in aqueous solutions, especially for arylsilanols. wikipedia.orgacs.org The resulting silanolate anions are strong nucleophiles. researchgate.net
Under basic catalysis, the deprotonated silanolate attacks the silicon atom of another this compound or an alkoxysilane, leading to siloxane bond formation. nih.govunm.edu Isolated this compound-silanolate anions, stabilized by weakly coordinating counterions, have been studied as postulated intermediates in hydroxide-mediated polymerization of siloxanes. researchgate.net These silanolate anions exhibit high nucleophilicity, as demonstrated by their activity in polysiloxane depolymerization. researchgate.net The interconversion between surface siloxanes and silanols on amorphous silica films can occur reversibly even at room temperature under varying humidity, highlighting the dynamic nature of these surface species. researchgate.net
Mechanistic Aspects of Si-H Bond Activation by Silanols
While the primary reactivity of silanols involves condensation, they can also play a role in the activation of Si-H bonds, often in the presence of catalysts. This activation is a key step in various transformations, including the synthesis of silanols from hydrosilanes. rsc.orgresearchgate.netresearchgate.netacs.org
Transition metal complexes, particularly those of groups 9-11 (Rh, Ir, Pd, Pt, Au, Ag), are commonly used to catalyze the oxidation of silanes to silanols, which involves Si-H bond activation. rsc.org Earth-abundant metal catalysts, such as manganese complexes, are also being explored for this transformation using water as the oxidant. rsc.orgresearchgate.net
Mechanistic studies of Si-H bond activation by metal complexes suggest various pathways, including oxidative addition of the silane to the metal center or heterolytic splitting of the Si-H bond. researchgate.netnih.govrsc.org In some cases, cooperative metal-ligand interactions facilitate the heterolytic cleavage across a polar metal-ligand bond, such as a Ru-S bond, generating a metal hydride and a silicon cation stabilized by the ligand. researchgate.netnih.gov Electrophilic activation of the hydrosilane by coordination to a Lewis acidic metal center can render the silicon atom susceptible to nucleophilic attack by water or a this compound. researchgate.netnih.gov
Electrochemical methods have also been developed for the oxidation of hydrosilanes to silanols, involving the activation of the Si-H bond. researchgate.netresearchgate.net A plausible mechanism for the electrochemical oxidation using an N-hydroxyphthalimide (NHPI) mediator involves hydrogen atom transfer (HAT) from the silane, followed by oxidation of the resulting silyl (B83357) radical to a silyl cation, which is then trapped by water to form the this compound. researchgate.net
Intramolecular Rearrangement Mechanisms Involving Silanols
Silanols can participate in intramolecular rearrangement reactions, leading to the formation of new Si-O or C-C bonds and altered molecular frameworks. These rearrangements are often catalyzed and can be highly stereospecific.
One notable type of rearrangement involving silanols is related to the Brook rearrangement, which typically involves the migration of a silyl group from carbon to oxygen. gelest.comwikipedia.org In the context of silanols, related intramolecular processes can occur. For example, stereospecific rearrangements of this compound epoxides into silanoxy-tetrahydrofurans and silanoxy-tetrahydropyrans have been reported. nih.gov These rearrangements are catalyzed by Lewis acids and likely proceed via nucleophilic attack of the this compound oxygen onto the epoxide ring, followed by an intramolecular silyl transfer. nih.gov The performance of this rearrangement is positively correlated with the electrophilicity of the silicon auxiliary. nih.gov
Intramolecular cyclization reactions involving tethered silanols and unsaturated functionalities (alkenes, alkynes, epoxides, aziridines) are also known. kyoto-u.ac.jp These reactions, often catalyzed by transition metals or Lewis acids, demonstrate the ability of the this compound group to act as an intramolecular nucleophile or directing group, leading to the formation of cyclic ethers or other heterocyclic structures containing a siloxy moiety. kyoto-u.ac.jp Examples include intramolecular iodoetherification, bromoetherification, oxymercuration, and the ring-opening of epoxides and aziridines directed by a tethered this compound. kyoto-u.ac.jp These reactions highlight the nucleophilic character of the this compound oxygen and its ability to participate in directed transformations.
Nucleophilic Reactivity of Silanols in Transition Metal-Catalyzed Cross-Coupling Reactions
Silanols and their corresponding silanolate salts have emerged as valuable nucleophiles in transition metal-catalyzed cross-coupling reactions, particularly in palladium-catalyzed C-C bond formation. These reactions offer advantages over traditional methods using organotin or organoboron reagents, including lower toxicity and ease of preparation sigmaaldrich.com.
The Hiyama coupling is a prominent example of a palladium-catalyzed cross-coupling reaction involving organosilanes. While the original Hiyama coupling often required fluoride (B91410) activation to enhance the nucleophilicity of the silicon species, modified protocols utilizing silanols and silanolates have been developed that proceed under fluoride-free conditions wikipedia.orgorganic-chemistry.org.
Mechanistic investigations of these cross-coupling reactions highlight the crucial role of the Si-O-Pd linkage. Studies involving alkenyl- and arylsilanolates have provided detailed insights into the transmetalation step, where the organic group is transferred from silicon to the palladium center core.ac.ukacs.orgacs.org.
Two distinct transmetalation pathways have been identified:
Thermal Transmetalation: This pathway proceeds via a neutral 8-Si-4 intermediate (where silicon is formally octacoordinate and tetracovalent). This mechanism is observed in stoichiometric reactions of arylpalladium(II) arylsilanolate complexes and is dominant in the cross-coupling of potassium alkenylsilanolates core.ac.ukacs.orgacs.org.
Activated Transmetalation: This pathway involves an anionic 10-Si-5 intermediate (where silicon is formally decacoordinate and pentacovalent). This mechanism is prevalent under catalytic conditions in the presence of excess silanolate and is dominant in the cross-coupling of cesium alkenylsilanolates due to their enhanced nucleophilicity core.ac.ukacs.orgacs.org.
The formation of the silanolate, typically achieved by treating the this compound with a base, is key to activating the organosilane for coupling sigmaaldrich.comwikipedia.orgorganic-chemistry.org. Various bases, including KOSiMe3, Cs2CO3, NaOt-Bu, NaH, NaHMDS, and KH, have been employed for silanolate formation acs.org. The in situ generated silanolate or preformed silanolate salt then participates in the catalytic cycle.
A plausible mechanism for the palladium-catalyzed arylation of aryl halides with potassium arylsilanolates involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation where the aryl group is transferred from the silanolate to the palladium center, and finally reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst kyoto-u.ac.jp. The intermediacy of covalent adducts containing Si-O-Pd linkages has been experimentally established core.ac.uk.
The specific transmetalation pathway (thermal vs. activated) can influence the outcome of the reaction, as demonstrated in the cross-coupling of γ-disubstituted allenylsilanolates, where the pathway dictates the accessed isomer core.ac.uk.
Research findings have shown the effectiveness of silanols and silanolates in coupling various organic halides, including aryl iodides, bromides, and chlorides, with a range of organosilicon partners, such as alkenyl-, aryl-, and heteroarylsilanols sigmaaldrich.comorganic-chemistry.orgkyoto-u.ac.jp.
| This compound/Silanolate Type | Coupling Partner | Catalyst System | Key Mechanistic Feature(s) |
| Alkenylsilanolates | Aryl/Alkenyl halides | Pd-catalyzed, fluoride-free | Thermal (8-Si-4) and Activated (10-Si-5) transmetalation acs.org |
| Arylsilanolates | Aryl halides | Pd-catalyzed, fluoride-free | Si-O-Pd linkage, Thermal (8-Si-4) and Activated (10-Si-5) pathways core.ac.ukacs.org |
| Potassium Arylsilanolates | Aryl halides | Pd-catalyzed | Plausible mechanism involves oxidative addition, transmetalation, reductive elimination kyoto-u.ac.jp |
| Sodium Arylsilanolates | Aryl sulfamates | Pd-catalyzed | C-O bond cleavage kyoto-u.ac.jp |
This compound-Guided C-H Bond Activation Reactions
Silanols can act as directing groups in transition metal-catalyzed C-H bond activation reactions, enabling regioselective functionalization of organic molecules. The hydroxyl group of the this compound can coordinate to the metal catalyst, bringing the metal center into proximity with a specific C-H bond, thereby facilitating its cleavage and subsequent functionalization nih.govnih.govresearchgate.net.
This directing effect has been demonstrated in various transformations, including C-H alkenylation and oxygenation reactions nih.govnih.gov. For instance, benzylsilanols have been shown to direct palladium-catalyzed ortho C-H oxygenation of aromatic rings, leading to the formation of oxasilacycles nih.gov. The mechanism proposed for this transformation involves the reaction of a palladium catalyst with the this compound, forming a palladacycle where the this compound's OH group acts as a neutral ligand nih.gov. Subsequent oxidation and reductive elimination steps lead to the functionalized product nih.gov.
The use of silanols as directing groups can offer advantages such as milder reaction conditions, broader substrate scope, and higher regioselectivity compared to methods lacking such guidance nih.gov. The "traceless" nature of the silicon-tethered hydroxy groups in some cases facilitates regioselective C-H activation researchgate.net.
Studies have explored the application of this compound-directed C-H activation in the synthesis of valuable compounds. For example, a palladium-catalyzed this compound-directed ortho C-H carboxylation of phenols has been developed for the synthesis of salicylic (B10762653) acid derivatives, proceeding via a silacyclic intermediate nih.gov.
While the precise mechanisms can vary depending on the metal catalyst and substrate, the general principle involves the coordination of the this compound oxygen to the metal center, followed by C-H bond cleavage (often via concerted metallation-deprotonation or oxidative addition) and subsequent reaction with an external reagent scielo.brrsc.orgscielo.br.
| Reaction Type | This compound Substrate | Metal Catalyst | Proposed Key Intermediate/Mechanism | Outcome |
| C-H Oxygenation | Benzylsilanols | Pd | Palladacycle formation, oxidative cyclization nih.gov | Formation of oxasilacycles nih.gov |
| Ortho C-H Carboxylation | Phenol-derived silanols | Pd | Silacyclic intermediate nih.gov | Synthesis of salicylic acid derivatives nih.gov |
| C-H Alkenylation | Phenols, Toluene derivatives | Pd | Directing group effect researchgate.net | Regioselective alkenylation researchgate.net |
Mechanistic Studies of this compound End-Capping Reactions
This compound end-capping reactions are crucial in the modification of silica surfaces, particularly in the preparation of stationary phases for chromatography. Silica surfaces inherently contain this compound groups, which can interact undesirably with analytes, leading to issues like peak tailing in HPLC chromatographyonline.comelementlabsolutions.comgoogle.com. End-capping aims to react with these residual this compound groups to render the surface less polar and minimize such interactions chromatographyonline.comelementlabsolutions.com.
The mechanism of this compound end-capping typically involves the reaction of a silylating agent, such as a short-chain alkyl silane (e.g., trimethylsilyl (B98337) chloride), with the surface this compound groups chromatographyonline.comsepscience.com. This reaction is often a condensation process, forming a new siloxane (Si-O-Si) bond between the surface silicon and the silicon of the silylating agent, with the release of a small molecule like HCl sepscience.com.
Despite using reactive reagents and aggressive conditions, complete end-capping is rarely achieved due to steric hindrance, leaving a significant population of residual this compound groups on the surface chromatographyonline.comelementlabsolutions.comsepscience.com. Mechanistic studies in this area often focus on understanding the kinetics and factors affecting the extent of end-capping acs.org.
Kinetic modeling, sometimes coupled with in situ spectroscopic techniques like near-infrared spectroscopy (NIR), can provide insights into the reaction progress and the behavior of this compound groups during the end-capping process acs.org. Factors such as temperature and the presence of hydrogen bonding can influence the reaction kinetics acs.org.
The effectiveness of end-capping in reducing interactions with basic analytes is attributed to the shielding of the potentially ionizable residual this compound groups google.com. While end-capping significantly reduces the number of accessible silanols, the remaining ones can still influence chromatographic behavior chromatographyonline.comelementlabsolutions.com.
| Process | Reactants | Key Transformation | Outcome on Surface Properties | Limitation(s) |
| This compound End-Capping | Surface Si-OH + Silylating agent (e.g., R3SiX) | Formation of Si-O-Si bond | Reduced polarity, minimized interactions with polar/basic analytes chromatographyonline.comgoogle.com | Incomplete reaction due to steric hindrance chromatographyonline.comsepscience.com |
This compound-Assisted Organic Reactions on Mesoporous Silica Surfaces
The this compound groups present on the surface of mesoporous silica materials play a significant role in catalyzing and assisting various organic reactions iastate.eduosti.govnih.govnih.gov. Mesoporous silica nanoparticles (MSNs) are characterized by their high surface area and tunable pore size, with the surface being rich in this compound groups nih.govfrontiersin.orgnih.gov. These this compound groups can be modified to introduce specific functionalities, but the inherent silanols themselves can also participate directly in reactions nih.govfrontiersin.org.
The mechanism of this compound assistance on mesoporous silica surfaces can involve several modes of action:
Acidic Catalysis: this compound groups exhibit a degree of acidity (pKa around 3.8-4.2 for isolated silanols on silica) chromatographyonline.com, which can catalyze acid-catalyzed reactions.
Hydrogen Bonding: this compound groups can participate in hydrogen bonding interactions with reactant molecules, potentially lowering activation barriers or stabilizing transition states iastate.eduosti.gov.
Covalent Interaction: In some cases, the this compound groups can form transient or stable covalent bonds with reactants or intermediates, facilitating the reaction pathway iastate.eduosti.gov.
The density and distribution of this compound groups on the surface can influence the catalytic activity and the reaction mechanism researchgate.net. Post-synthetic treatments can alter the concentration of this compound groups, affecting the material's ability to undergo chemical modification and participate in reactions researchgate.net.
This compound groups on ordered silica nanospheres have also been shown to induce heterogeneous crystallization of inorganic materials, such as SnO2, in their periodic voids nih.gov. The hydrophilic this compound groups facilitate the adsorption and nucleation of metal ions, leading to the growth of single crystals nih.gov.
| Role of this compound on Mesoporous Silica | Mechanistic Contribution | Example Reaction |
| Catalysis/Assistance | Acidic properties, Hydrogen bonding, Covalent interaction chromatographyonline.comiastate.eduosti.gov | Aldol (B89426) reaction (carbinolamine formation) iastate.eduosti.gov, Various organic transformations |
| Template/Inducer | Facilitation of adsorption and nucleation of metal ions via hydrophilic interaction nih.gov | Heterogeneous crystallization of inorganic materials (e.g., SnO2) nih.gov |
Theoretical and Computational Studies of Silanol Systems
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations are powerful tools for probing the electronic structure and bonding characteristics of silanols, offering insights into their intrinsic properties and how they interact with other molecules or surfaces. These methods can predict molecular geometries, charge distributions, and the nature of chemical bonds.
Density Functional Theory (DFT) Applications to Silanol (B1196071) Systems
Density Functional Theory (DFT) is a widely used quantum chemical method for studying this compound systems, particularly for investigating their electronic structure and interactions. DFT calculations have been employed to examine the acidity of this compound groups, revealing that silanols are generally more acidic than their corresponding alkanols, a difference attributed to variations in electronic structure influenced by the silicon atom ufl.edu. Studies utilizing DFT, often with functionals like B3LYP, have explored the interaction of water molecules with this compound groups on silica (B1680970) surfaces, such as silicalite-1 uni-leipzig.deacs.org. These calculations can determine optimal geometries and binding energies of water-silanol complexes, showing that stable conformations often involve water forming hydrogen bonds with one or two this compound groups uni-leipzig.deacs.org. The calculated O-H bond length of the this compound group can be slightly shorter in the free form compared to when it is complexed with water, and complexation can lead to a red shift in the O-H stretching frequency uni-leipzig.deacs.org. DFT has also been used to investigate the dissociation constants (pKa values) of this compound groups on silica surfaces, demonstrating that structural features of this compound fragments and the presence of hydrogen-bonded water clusters significantly affect these values researchgate.net. The acidity of this compound groups can vary widely depending on the hydrogen bonding environment researchgate.net. Furthermore, DFT calculations have been applied to study the interaction of ammonia (B1221849) molecules with silica surfaces, showing good agreement with experimental data for this compound-related ammonia adsorption researchgate.net.
Ab Initio Molecular Orbital Studies of this compound Interactions
Ab initio molecular orbital methods provide a rigorous approach to study the electronic structure and interactions of silanols without relying on experimental parameters. These methods are particularly valuable for understanding fundamental interactions, such as hydrogen bonding. Studies using ab initio techniques have investigated the hydrogen bonding interactions between pairs of this compound molecules, as well as interactions between this compound and methanol (B129727) molecules capes.gov.br. These studies can determine the relative stability of different hydrogen-bonded complexes, indicating that the stability is influenced by the more acidic hydrogen and less basic oxygen in this compound compared to methanol capes.gov.br. Hydrogen bonding in these systems appears to be primarily related to electrostatic interactions capes.gov.br. Ab initio calculations have also been used to assess the effect of alkyl substitution on the gas-phase acidity of silanols, suggesting that such effects are relatively small compared to those in alcohols iastate.edu. High-level ab initio calculations have been performed on silicon oxyhydride species, including this compound, to determine heats of formation and study elementary reaction steps umd.eduwayne.edu. These calculations can provide reliable thermochemical data for various silicon-oxygen species wayne.edu.
Computational Modeling of Reaction Pathways and Transition States
Computational modeling is essential for understanding the mechanisms of reactions involving silanols, allowing for the prediction of reaction pathways, energy barriers, and the characterization of transition states and intermediates.
Prediction of Energy Barriers and Kinetic Preferences
Computational methods, including DFT and ab initio calculations, are extensively used to predict energy barriers for reactions involving silanols, providing insights into their kinetic feasibility and preferences. For instance, computational studies have investigated the stress-mediated hydrolysis reaction of silica, which leads to the formation of this compound surface groups mit.edu. These studies utilize methods like the nudged elastic band (NEB) to find minimum energy paths and determine activation energy barriers, which can be stress-dependent mit.edu. Computational analysis has also been applied to study transmetalation reactions involving arylsilanolates in palladium-catalyzed cross-coupling, locating transition states and determining that anionic pathways can be favored over neutral ones based on energy differences nih.govacs.org. The energy barriers for these reactions are highly dependent on the configuration around the metal center nih.gov. In the context of catalytic reactions, computational studies can reveal the most thermodynamically and kinetically favored pathways by comparing reaction energetics and kinetic barriers mdpi.com. For example, computational investigations of olefin metathesis over WOx/SiO2 catalysts have explored the role of surface silanols in active site formation, predicting activation Gibbs energies for various mechanisms acs.orgacs.org. These studies can indicate that this compound-assisted pathways may be kinetically preferred over non-silanol-assisted routes acs.org. Computational modeling of the amine-catalyzed aldol (B89426) reaction has shown that this compound groups can assist the reaction, leading to lower energy barriers for transition states compared to assistance by water molecules researchgate.net.
Elucidation of Reaction Intermediates and Transition State Geometries
Computational methods are invaluable for characterizing the structures of reaction intermediates and transition states, providing detailed atomic-level descriptions of the reaction process. By locating saddle points on the potential energy surface, computational studies can identify transition state geometries mit.edumdpi.com. For example, in the hydrolysis of silica, computational modeling can identify the atomic configurations along the transition pathway, showing how water molecules dissociate and new this compound groups are formed mit.edu. Transition states for transmetalation reactions involving silanolates have been computationally located, allowing for the characterization of intermediates with specific silicon coordination numbers (e.g., 8-Si-4 and 10-Si-5) nih.govacs.org. Computational studies of catalytic cycles involving silanols can elucidate the structures of various intermediates, such as metal-silanol complexes or species formed during hydrogen transfer steps acs.orgacs.org. The nudged elastic band (NEB) method and related techniques like the climbing image (CI)-NEB are commonly used to search for transition state structures by optimizing a series of geometries between reactants and products mit.edumdpi.com. Characterizing these intermediates and transition states is crucial for understanding the reaction mechanism and the role of this compound groups in catalysis or other chemical transformations mdpi.commsstate.edu.
Molecular Dynamics Simulations of this compound-Containing Systems
Molecular dynamics (MD) simulations are used to study the time-dependent behavior of this compound-containing systems, providing insights into their dynamic properties, interactions, and structural evolution at various conditions. These simulations can capture the movement of atoms and molecules, allowing for the investigation of processes like diffusion, adsorption, and reactions over time.
MD simulations have been employed to study the interaction of water with silica surfaces, where this compound groups are present rutgers.edursc.orgunito.it. These simulations can show how water molecules interact with surface silanols through hydrogen bonding and how this interaction affects the structure of the water layer near the surface rsc.orgunito.it. Ab initio molecular dynamics (AIMD) simulations, which combine MD with quantum chemical calculations, can provide a more accurate description of bonding and reactions in these systems rsc.orgunito.it. AIMD studies have shown that water adsorption on crystalline silica surfaces can sometimes strengthen the hydrogen bonds between surface this compound groups through cooperative effects rsc.orgunito.it. Molecular dynamics simulations have also been used to investigate the effect of surface this compound groups on the deposition of apatite onto silica surfaces, indicating that apatite may deposit more strongly on dehydrated surfaces where Si-O-Si links are formed researchgate.net. Reactive molecular dynamics simulations, which use force fields capable of describing chemical reactions, have been applied to study the silanization of hydroxylated silica substrates by silanes nih.gov. These simulations can model the grafting of silanes to surface silanols and compare the kinetics of different silanization mechanisms nih.gov. MD simulations can also explore the influence of this compound density and type on surface properties and interactions, such as the detachment of organic molecules from silica surfaces mdpi.com.
Computational chemistry plays a crucial role in understanding the behavior of silanols, particularly their interactions and reactivity. These studies provide insights at the molecular level that are often difficult to obtain through experimental methods alone. Various computational approaches, ranging from molecular mechanics to high-level ab initio methods like coupled-cluster theory, are employed to investigate this compound systems. Density functional theory (DFT) methods are frequently used for computing the bonding or absorption of silanols to mineral surfaces and analyzing reaction mechanisms hydrophobe.orgbme.hu.
Computational Analysis of Intermolecular Interactions in this compound Assemblies
Intermolecular interactions are fundamental to the assembly and behavior of silanols in various environments, including on surfaces and in solution. Computational methods allow for the detailed characterization and quantification of these interactions.
Detailed Characterization of Hydrogen Bonding Networks and Energies
Hydrogen bonding is a particularly significant intermolecular interaction in this compound systems due to the presence of the polar Si-O-H group. Computational studies have extensively investigated the nature and strength of these hydrogen bonds in various this compound arrangements.
Quantum mechanical calculations have been used to study the interaction between water molecules and this compound groups on surfaces like silicalite-1. These studies have shown that water molecules can form hydrogen bonds with silanols, influencing the structural properties and binding energies acs.orguni-leipzig.de. For instance, a stable conformation was observed when a water molecule formed two hydrogen bonds with two silanols on the surface of silicalite-1, with a calculated binding energy of -48.82 kJ/mol acs.orguni-leipzig.de. Other conformations involving water and silanols on silicalite-1 yielded binding energies between -25.62 and -37.41 kJ/mol acs.orguni-leipzig.de. The O-H bond length of the this compound can be slightly shorter in the free form compared to the complex, and complexation can lead to a red shift in the O-H stretching frequency acs.orguni-leipzig.de.
Studies on silica surfaces have utilized computational approaches to evaluate the strength of hydrogen bonds between surface this compound groups. The Bader local electronic kinetic energy density computed at the H...O bond critical point has been correlated with the hydrogen bond strength unito.it. Empirical correlations relating the frequency shift of the this compound O-H vibrational mode to the hydrogen bond energy have also been employed unito.it. These studies indicate that rather strong hydrogen bonds can exist between this compound groups on crystalline silica surfaces, as evidenced by significant bathochromic shifts of the this compound O-H vibrational frequency unito.it.
Computational modeling has revealed complex hydrogen-bonded networks in zeolites, combining IR and NMR spectroscopy with DFT calculations rsc.org. Different types of hydrogen bonds (strong, medium, and weak) have been identified based on their spectroscopic signatures and correlated with calculated O-H stretching frequencies and 1H NMR chemical shifts rsc.org.
The strength of this compound hydrogen bonding can be influenced by cooperative effects with surrounding water molecules, potentially leading to the formation of hydrogen bond rings unito.it. Stronger hydrogen bonds (H...O < 2Å) are generally preserved, while weaker ones (H...O > 2Å) can be more easily broken by temperature and surrounding water unito.it.
This compound groups are known to form a wide range of hydrogen-bonded structures, from simple dimers to extended three-dimensional networks ic.ac.uk. The high acidity and relatively high basicity of the this compound group contribute to their strong tendency to form hydrogen bonds with themselves and other molecules ic.ac.uk.
Here is a table summarizing some reported hydrogen bond interaction energies involving silanols from computational studies:
| System | Computational Method(s) | Binding Energy (kJ/mol) | Notes | Source |
| Water interacting with two silanols | B3LYP/6-31++G(d,p) | -48.82 | Most stable conformation on silicalite-1 surface | acs.orguni-leipzig.de |
| Water interacting with silanols | B3LYP/6-31++G(d,p) | -25.62 to -37.41 | Other favorable conformations on silicalite-1 surface | acs.orguni-leipzig.de |
| Hydrogen bond between surface silanols | Empirical correlation with Gb | Variable | Strength correlated with surface formation energy on silica surfaces | unito.it |
| This compound-water interaction | PBE-D (various corrections), SCAN DFT | Variable | Interaction energies depend on this compound geometry and environment | researchgate.net |
| This compound-p-nitrobenzaldehyde dimer | EFP | -3.3 kcal/mol (~ -13.8) | Hetero-dimer interaction | rsc.org |
Contributions of Dispersion, Polarization, and Electrostatic Interactions
Studies investigating molecular interactions in mesoporous silica nanoparticles using the EFP method have shown that dispersion interactions are crucial in many dimers involving molecules and this compound groups rsc.org. Dispersion often has the largest attractive contribution to the interaction energy and is largely responsible for the location and magnitude of energy minima on potential energy surfaces rsc.org. This highlights the importance of accurately accounting for dispersion forces in computational studies of this compound systems, especially in complex environments researchgate.netrsc.org.
Electrostatic interactions also play a role, particularly given the polar nature of the this compound group and the potential for charge polarization. The EFP method includes terms for Coulomb and polarization interactions, allowing for their assessment rsc.org. The electrostatic potential descriptor can be used to understand the hydrogen bond acidity of silanols researchgate.net.
Computational studies on the interaction of drugs with silica surfaces have demonstrated a potential competition between directional hydrogen bonds and non-specific dispersion-driven interactions in determining the adsorption mechanism unito.it. Dispersion interactions can be dominant, particularly on hydrophobic surfaces unito.it.
The interplay between these different types of interactions dictates the assembly and behavior of this compound-containing molecules and surfaces. Accurately describing these contributions computationally is essential for understanding phenomena like adsorption, diffusion, and self-assembly in this compound systems rsc.orgunito.it.
Structure-Reactivity Relationships Derived from Computational Data
Computational studies provide valuable insights into the relationship between the structure of silanols and their reactivity. By analyzing molecular orbitals, energy levels, and reaction pathways, computational chemistry can help elucidate reaction mechanisms and predict reactivity trends hydrophobe.orgbme.hu.
The chemical reactivity of silanes and silanols can be explained by properties such as the energy and geometry of their molecular orbitals hydrophobe.org. Density functional methods are necessary for computing the bonding or absorption of silanols and polysiloxanes to mineral surfaces, which is crucial for understanding their behavior in various applications hydrophobe.org.
Computational studies have been used to investigate the role of surface silanols in catalytic processes, such as olefin metathesis over WO/SiO catalysts acs.orgacs.org. These studies have shown that surface this compound groups interacting with metal species can play a key role in the activation and reduction mechanisms acs.orgacs.org. The kinetic preferences of different reaction pathways can depend on the geometry of the active sites and the local structure of the silica support, highlighting the complex structure-reactivity relationships in these systems acs.orgacs.org. For example, a shorter distance between the tungsten atom and the coordinated this compound oxygen was correlated with a lower activation Gibbs energy for a specific reaction step acs.org.
Computational chemistry can also assist in understanding the reactivity of low-valent silicon species, providing insights into structure-reactivity relationships that can aid in catalyst design tum.de. By analyzing the electronic structure using different bonding analysis methods, the dependency of reactivity on attached ligands can be revealed, allowing for the tuning of reactivity through molecular design tum.de.
The acidity of this compound groups, which influences their reactivity, can be investigated computationally. Compared to analogous alcohol derivatives, silanols are found to be stronger hydrogen bond donors researchgate.net. Computational methods can successfully correlate experimental hydrogen bond acidity scales with theoretical descriptors like the electrostatic potential researchgate.net.
Computational studies have also explored the relationship between the spatial arrangement of silanols on surfaces and their interactions with other molecules or biological systems pnas.orgfrontiersin.org. For instance, the distance between this compound groups on a silica surface can impact the strength of their mutual hydrogen bonds, which in turn affects the surface interaction energy and potential biological activity pnas.orgfrontiersin.org. Nearly free silanols, characterized by weaker interactions, have been identified as critical molecular moieties that can initiate the toxicity of silica particles pnas.orgfrontiersin.org. This highlights how the local structural environment of this compound groups dictates their reactivity and interactions.
Computational modeling can also provide insights into the stability and reactivity of molecules by analyzing factors like HOMO-LUMO gaps researchgate.net.
The dehydration of vicinal this compound groups can lead to the formation of siloxane rings, a reaction influenced by temperature and the local environment rsc.org. This transformation represents a change in the surface structure that directly impacts the types of interactions and reactivity possible.
Silanol Interactions in Complex Chemical Environments
Surface Chemistry of Silanols on Silica-Based Materials
The surface of silica (B1680970) (SiO₂) materials is predominantly terminated by silanol (B1196071) groups and siloxane bridges (Si-O-Si). uchicago.eduontosight.ai These surface groups dictate the material's surface properties, including its reactivity, wettability, and interactions with other molecules. ontosight.ai The concentration and type of this compound groups on the silica surface are significantly influenced by the material's synthesis and treatment methods, particularly thermal treatment. uchicago.eduontosight.aiscientific.net
Influence of Surface this compound Density on Surface Properties
The density of this compound groups on the silica surface, often expressed as the number of OH groups per unit surface area (αOH), is a critical parameter that dictates the surface's properties and its interactions with the surrounding environment. uchicago.edunih.gov The this compound number of a fully hydroxylated amorphous silica surface is considered a physicochemical constant, with reported average values around 4.6 to 4.9 OH/nm². uchicago.edu However, at maximum coverage, surface this compound density of precipitated silicas can be close to 8 OH per nm², while MCM-41 silica shows a lower density of 4 OH per nm². acs.org
Surface this compound density influences various properties, including wettability, surface energy, and interactions with adsorbates. nih.govpnas.org Higher this compound density generally leads to a more hydrophilic surface. rsc.orgpnas.org Studies have shown that increased this compound density can result in slower water diffusivity and stronger silica-silica repulsion at short aqueous separations. nih.govpnas.org The spatial distribution of silanols, even at a fixed density, can also significantly impact surface water diffusivity. nih.govpnas.org The density of specific this compound types, such as geminal silanols, has been associated with the toxicity of silica aerosols. nih.gov
Adsorption and Interaction Mechanisms with Small Molecules (e.g., Water)
This compound groups act as active sites for adsorption on silica surfaces, particularly for polar molecules like water. shimadzu.comcore.ac.uk Water molecules can interact with this compound groups through hydrogen bonding. core.ac.uk The adsorption of water on silica surfaces is a complex process influenced by the type and distribution of surface this compound groups and the humidity levels. core.ac.uk
Studies using techniques like Near Infrared (NIR) spectroscopy have characterized the interaction of water with different this compound groups. scientific.netcore.ac.uk Adsorbed water molecules can interact with both free (isolated) and hydrogen-bonded (vicinal and geminal) this compound groups. core.ac.uk For instance, NIR spectra show distinct bands corresponding to water molecules adsorbed onto hydrogen-bonded this compound groups and those adsorbed onto free this compound groups. core.ac.uk The affinity of silica for water, defined by the ratio of adsorbed water molecules to accessible surface silanols, can vary depending on the silica type and the prevalence of isolated this compound groups. acs.org
Role of Silanols in the Functionalization of Mesoporous Silica Nanoparticles
Mesoporous silica nanoparticles (MSNs) are widely used in applications such as drug delivery and catalysis due to their high surface area, tunable pore structure, and biocompatibility. nih.govmdpi.commdpi.comfrontiersin.org The abundant this compound groups present on both the external surface and within the pores of MSNPs are crucial for their functionalization. nih.govmdpi.comfrontiersin.org
This compound groups on MSNPs serve as reactive sites for chemical modification, allowing the grafting of various organic functional groups (e.g., amine, carboxylic acid, thiol) through reactions with organosilane compounds. shimadzu.comnih.govmdpi.comfrontiersin.org This process, often called silylation or grafting, enables tailoring the surface chemistry of MSNPs for specific applications. shimadzu.comnih.gov For example, functionalization with different groups can influence drug loading and release kinetics by altering the interactions between the drug molecules and the nanoparticle surface. mdpi.com The hydrophilicity of MSNPs can also be tuned through surface functionalization. rsc.org
Functionalization can be achieved through post-synthetic grafting, where organosilanes react with surface silanols after the nanoparticle synthesis, or through co-condensation methods, where organoalkoxysilanes are co-condensed with silica precursors during synthesis. nih.govfrontiersin.org Directing functionalization specifically to the external surface or the pore interiors is possible by controlling the synthesis and modification steps. nih.gov
Intermolecular Association and Aggregation Phenomena of Silanols in Solution and Solid States
Silanols, particularly those with multiple hydroxyl groups (silanediols, silanetriols), readily undergo intermolecular association and aggregation through hydrogen bonding. mdpi.comresearchgate.netresearchgate.net The this compound unit is well-suited for forming hydrogen-bonded networks, and the extent of this network increases with the number of this compound units in the molecule. researchgate.net The balance between the hydrophilic character of the this compound groups and the hydrophobic nature of organic substituents attached to the silicon atom influences the relative orientation and aggregation behavior of this compound molecules. researchgate.net
In the solid state, silanols can exhibit various aggregation structures driven by O-H···O hydrogen bonding. For instance, some silanols form monomeric structures with no intermolecular hydrogen bonding, while others can aggregate into complex structures like tetramers or octameric cages. mdpi.comresearchgate.net The steric bulk of substituents on the silicon atom can significantly impact this aggregation behavior in the solid state. mdpi.com
In solution, silanols can also participate in intermolecular hydrogen bonding, which can be observed through spectroscopic techniques like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netescholarship.org This association behavior can be concentration-dependent and can influence the reactivity of silanols, for example, by forming off-cycle aggregated species that affect catalytic activity. researchgate.net
This compound Interactions with Inorganic Matrices (e.g., Cement-Based Materials)
Silanols and organosilicon compounds are increasingly used in cement-based materials, often as hydrophobic admixtures or surface treatment agents, due to their ability to interact with the inorganic matrix. mdpi.comresearchgate.net Organosilicon compounds, with their polysiloxane chains and non-polar organic groups, possess an amphiphilic character that facilitates interaction with both the inorganic cement matrix and provides hydrophobic properties. researchgate.net
Hydrophilic chemical grouts utilizing silanols can form strong chemical bonds with concrete through a condensation reaction between the this compound groups (Si-OH) and inorganic ions in the cement matrix. mdpi.com This reaction results in the formation of covalent ionic Si-O-concrete bonds, effectively binding the grout with the concrete. mdpi.com
Silicate-based surface treatment agents, which can involve the formation of silica gel, interact with cementitious matrices by reacting with calcium ions and hydroxide (B78521) ions in the pore solution. researchgate.net This leads to the in-situ generation of calcium silicate (B1173343) hydrate (B1144303) (C-S-H) gels and other products that fill pores and densify the surface layer of the material, improving properties like impermeability and hardness. researchgate.net this compound groups on C-S-H phases can also act as surface sites for ion exchange interactions with cations like Sr²⁺. uhasselt.be
Catalytic Roles of Silanols
Silanols as Organocatalysts for Organic Transformations
Silanols can function as organocatalysts, driving reactions through non-metal-mediated pathways. Their utility in this domain often relies on their ability to activate substrates through hydrogen bonding or as mild Brønsted acids.
Activation of Carbonyl Compounds by Silanol (B1196071) Catalysis
Silanols have been shown to activate carbonyl compounds, making them more susceptible to nucleophilic attack. This activation typically occurs through hydrogen bonding interactions between the this compound proton and the carbonyl oxygen. Research indicates that silanediols, featuring two this compound groups, can activate carbonyl compounds via a two-point hydrogen bonding interaction, as supported by X-ray and NMR binding studies. acs.org This activation mode is effective with various substrates, including those with secondary alkyl groups. acs.org
This compound-Assisted Hydrosilylation Catalysis
In hydrosilylation reactions, where a hydrosilane (Si-H) adds across a double or triple bond, silanols can play a crucial assisting role, often in conjunction with other catalytic species. Studies have demonstrated that surface silanols on silica (B1680970) supports can synergistically enhance the catalytic activity of immobilized organic molecules, such as cyclic carbonates, in the hydrosilylation of aldehydes. nih.govacs.orgresearchgate.netfigshare.com In such systems, the this compound is proposed to activate the carbonyl group of the aldehyde through hydrogen bonding, while the co-catalyst activates the silane (B1218182), facilitating efficient hydride transfer. nih.govacs.orgresearchgate.netfigshare.com Density functional theory (DFT) calculations support this concerted activation mechanism, showing that both the this compound and the co-catalyst contribute to stabilizing the transition state. nih.govacs.orgresearchgate.net The mild acidity of silanols can be advantageous, allowing for the hydrosilylation of substrates containing sensitive functional groups, such as amino groups, without catalyst poisoning, which can be an issue with stronger acid catalysts. nih.govacs.org
This compound-Containing Ligands in Asymmetric Transition Metal Catalysis
Chiral ligands containing this compound groups have emerged as a promising class of ligands for asymmetric transition metal catalysis, enabling the synthesis of enantioenriched compounds. The incorporation of a this compound group introduces unique coordination possibilities and can influence the electronic and steric environment around the metal center.
Design and Synthesis of Chiral this compound Ligands
The design of chiral this compound ligands often involves integrating the this compound group with other coordinating atoms or chiral scaffolds to create multifunctional ligands. Novel chiral metal-chelating ligands featuring a this compound coordinating group and a peptide-like aminoamide scaffold have been developed. chemrxiv.orgchemrxiv.orgrsc.orgresearchgate.net Another approach involves the synthesis of silicon-stereogenic silanols, where the silicon atom is a chiral center, which can then be used as ligand cores. acs.org Enantioselective synthesis of silicon-stereogenic diarylsilanols has been achieved through iridium-catalyzed C-H silylation. acs.org The modular synthesis of this compound-containing ligands allows for tuning their steric and electronic properties by incorporating different substituents. morressier.com
Mechanistic Aspects of Metal-Silanol Ligand Coordination Modes
The coordination of this compound ligands to metal centers can involve the this compound oxygen atom. Investigations into the coordination mode of chiral this compound ligands have been conducted using techniques such as DFT calculations, NMR spectroscopy, and X-ray crystallography. chemrxiv.orgchemrxiv.orgresearchgate.netescholarship.org These studies support the formation of coordination complexes where the this compound group is involved in binding to the metal center. chemrxiv.orgchemrxiv.orgresearchgate.netescholarship.org In some cases, hydrogen bonding interactions involving the this compound proton can play a crucial role in stabilizing the metal-ligand complex and influencing catalytic activity and selectivity. chemrxiv.orgchemrxiv.orgresearchgate.netescholarship.org The hapticity of this compound-containing ligands can vary, with examples of tridentate, bidentate, and monodentate coordination modes reported for related silyl (B83357) ligands. unizar.es
Enantioselective Catalysis Facilitated by Chiral this compound Ligands
Chiral this compound ligands have demonstrated efficacy in various enantioselective transformations. They have been successfully applied in copper-catalyzed enantioselective N-H insertion reactions, yielding enantioenriched unnatural amino acid derivatives with high selectivity. chemrxiv.orgchemrxiv.orgrsc.orgresearchgate.netescholarship.orgdigitellinc.com Control experiments have confirmed the critical role of the this compound group in both the catalytic activity and enantioselectivity of these reactions. escholarship.org The ability of this compound ligands to facilitate high enantioselectivity in reactions like N-H insertion highlights their potential in asymmetric synthesis. chemrxiv.orgchemrxiv.orgrsc.orgresearchgate.net Furthermore, silicon-stereogenic this compound-based ligands have shown promise in rhodium(I)-catalyzed conjugate addition reactions, inducing excellent enantioselectivity. acs.org
Silanols, compounds containing a silicon atom bonded to a hydroxyl group (Si-OH), play significant roles in various chemical processes, particularly in heterogeneous catalysis. The presence and nature of this compound groups on the surface of solid materials, such as silica, silica-alumina, and zeolites, can act as active sites or influence the activity of co-catalysts, thereby affecting reaction pathways, activity, and selectivity.
Surface Silanols as Active Sites or Co-Catalysts in Heterogeneous Catalysis Surface silanols are recognized as crucial components in many heterogeneous catalytic systems. They can function as Brønsted acid sites, facilitating reactions that involve proton transfer.rsc.orgoaepublish.comnih.govIn some cases, the acidity of this compound groups can be enhanced by the proximity of other species, such as Lewis acidic aluminum centers in silica-alumina.rsc.orgnih.govThe density and spatial arrangement of this compound groups on a surface significantly impact their catalytic performance.ontosight.ainih.govosti.govresearchgate.net
This compound groups can also act as co-catalysts, cooperating with other functional groups or metal centers immobilized on the surface. This cooperative effect can lead to significantly enhanced catalytic activity compared to materials where the active species are isolated. nih.govacs.orgosti.govresearchgate.netnih.gov For instance, studies have shown that the cooperative interaction between amines and surface silanols on functionalized silica can increase reaction rates in various transformations. nih.govosti.govresearchgate.net
The type of this compound (isolated, geminal, or vicinal) and its local environment on the surface can influence its acidity and reactivity. ontosight.aicaltech.edu Engineering the this compound defects in materials like zeolites can fine-tune their catalytic properties. rsc.orgacs.orgresearchgate.net
Role of Surface Silanols in Olefin Metathesis Initiation Surface this compound groups have been shown to play a vital role in the initiation of olefin metathesis reactions catalyzed by supported metal oxides, particularly those involving tungsten and molybdenum.researchgate.netacs.orgsci-hub.seWhile traditional heterogeneous olefin metathesis catalysts often require high temperatures for activation, the presence of surface silanols can facilitate initiation at lower temperatures.researchgate.netacs.orgnih.gov
Computational studies suggest that surface silanols interacting with metal species can participate in the reduction of high-oxidation-state metal centers (e.g., W(VI) or Mo(VI)) to lower oxidation states (e.g., W(IV) or Mo(IV)), which are often considered the precatalytic species. researchgate.netacs.org They can also assist in the subsequent formation of the active alkylidene species by facilitating proton transfer steps. researchgate.netacs.orgsci-hub.se
For example, in WO(_x)/SiO(_2) catalysts, surface silanols can interact with tungsten species, assisting in the protonation of the alkene substrate, a key step in the formation of tungsten-carbon bonds and the eventual generation of the active alkylidene. acs.orgsci-hub.se The initiation mechanism can be dependent on the type of olefin; for instance, the metathesis of styrene (B11656) over supported W(IV)-oxo species is linked to the presence of surface OH groups. sci-hub.se
Promotion of Aldol (B89426) Reactions by this compound-Functionalized Surfaces this compound-functionalized surfaces, particularly those based on silica and mesoporous silica, have demonstrated significant promotional effects on aldol reactions.nih.govosti.govresearchgate.netcaltech.eduresearchgate.netThese surfaces often feature cooperative catalytic systems where surface silanols work in concert with immobilized organic functional groups, such as amines.nih.govosti.govresearchgate.netresearchgate.net
The weak acidity of surface silanols can activate carbonyl compounds through hydrogen bonding, making them more susceptible to nucleophilic attack by amine species or enamine intermediates formed during the aldol reaction mechanism. researchgate.netresearchgate.net This cooperative activation lowers the energy barrier for key steps in the reaction, such as carbinolamine formation. researchgate.net
Research has shown that the catalytic activity in aldol reactions is influenced by the ratio of silanols to amine groups and their spatial arrangement on the surface. osti.govresearchgate.net An optimal this compound-to-amine ratio can lead to a significant enhancement in turnover frequency. researchgate.net For instance, studies on aminated silica have indicated that a this compound-to-amine ratio of around 1.7 can lead to a substantial increase in catalytic activity, attributed to hydrogen-bridge interactions between silanols and the carbonyl group of the reactants. researchgate.net
The promotional effect of silanols has been observed in various aminated silica catalysts, including those utilizing mesoporous silica materials like SBA-15. osti.govcaltech.edu The higher activity of heterogeneous amine catalysts compared to homogeneous counterparts is often attributed to the catalytic role played by the silica surface, specifically the this compound groups. caltech.edu Silylation of surface silanols, which caps (B75204) these groups, typically leads to a decrease in catalytic activity, further confirming their involvement in the reaction promotion. caltech.edu
Illustrative Data on this compound Promotion in Aldol Reactions
Studies investigating the effect of this compound content on the activity of amine-functionalized silica catalysts in aldol reactions demonstrate the crucial cooperative role of silanols. The turnover frequency (TOF) of the reaction can be significantly affected by the ratio of surface silanols to amine active sites.
| This compound-to-Amine Ratio | Relative Turnover Frequency (Arbitrary Units) |
| 0 | 1.0 |
| ~1.7 | ~5.0 |
| >1.7 | Plateaus or slight decrease |
Note: This table is illustrative, based on findings indicating a significant increase in TOF up to a certain this compound-to-amine ratio researchgate.net. Specific values may vary depending on the catalyst system and reaction conditions.
Silanol Involvement in Polymerization and Supramolecular Architectures
Polycondensation of Organosilanols for Oligo- and Polysiloxane Synthesis
The primary method for synthesizing oligo- and polysiloxanes involves the polycondensation of organosilanols. This process typically results in the formation of siloxane (Si-O-Si) bonds with the elimination of water. Organosilanols, with at least one organic group attached to the silicon atom, serve as monomers or intermediates in these polymerizations. The polycondensation of low molecular weight siloxanol oils is a common industrial method for synthesizing polyorganosiloxanes. google.comgoogle.com
Kinetic and Structural Control in Silanol (B1196071) Condensation Polymerization
The kinetics and resulting structure of this compound condensation polymerization are influenced by several factors, including catalysts, pH, water/silane (B1218182) ratio, temperature, solvent, and the nature of the organic groups attached to silicon. mdpi.com In the sol-gel process, which involves the hydrolysis of silicon alkoxides to form silanols followed by their condensation, the relative rates of hydrolysis and condensation dictate the structure of the resulting silica (B1680970) condensation polymers. acs.org Under alkaline conditions, hydrolysis is generally slower than condensation, leading to the formation of colloidal structures. mdpi.comacs.org Conversely, under acidic conditions, hydrolysis tends to be faster, favoring the formation of more polymeric, fractal structures. mdpi.comacs.org Steric and inductive effects of the organic substituents on the silicon atom also play a significant role in the reaction rates. mdpi.com
The condensation of silanols can proceed through various mechanisms, including acid- or base-catalyzed pathways. The persistence of monomeric silanols is generally limited in typical solutions, as they readily condense to form siloxanes. gelest.com However, their persistence can be favored under specific equilibrium conditions or by steric hindrance from bulky organic groups. gelest.com
Solid-State Polymerization Strategies of Silanediols
While polycondensation of silanols typically occurs in solution, strategies for solid-state polymerization of silanediols (R2Si(OH)2) have been explored. uni-saarland.de This approach offers potential advantages, such as reducing the use of organic solvents and potentially yielding products with unique properties not achievable in solution. uni-saarland.de X-ray diffraction studies of crystalline silanediols and their condensation products have revealed a structural correlation between the arrangement of substituents in the crystalline precursors and the formed macromolecules, influenced by the hydrogen bonding pattern. uni-saarland.de In certain instances, topotactic polymerization, where the polymer structure is directed by the crystal structure of the monomer, can occur in the solid state. uni-saarland.de
Supramolecular Assembly Driven by this compound Hydrogen Bonding
This compound groups are highly capable of forming intermolecular hydrogen bonds, which can drive the supramolecular assembly of molecules into ordered structures. researchgate.netoup.comrsc.orgresearchgate.net This hydrogen bonding ability is a key feature exploited in the design and fabrication of advanced siloxane-based materials and architectures. researchgate.netoup.comrsc.org
Fabrication of Ordered Structures and Siloxane-Based Nanomaterials
Hydrogen bonding between this compound-functionalized molecules, particularly cage siloxanes, has proven effective for the regular assembly of these building blocks into ordered structures, including one-dimensional (1D) and three-dimensional (3D) arrangements. researchgate.netoup.comrsc.org This soft-chemical approach allows for the creation of crystalline silica-based materials with molecularly designed architectures. researchgate.netoup.comrsc.org For example, cage siloxanes modified with dimethylthis compound groups have been shown to assemble into 1D structures through intermolecular hydrogen bonding. researchgate.netoup.com The arrangement of these cage siloxanes can lead to layered structures stabilized by hydrogen-bonding networks. researchgate.netrsc.org The ability to control the assembly of these molecular building blocks is crucial for the rational design of siloxane-based nanomaterials. researchgate.netoup.com
Host-Guest Chemistry and Cavity-Directed Synthesis via this compound Interactions
Supramolecular structures containing cavities can act as hosts for various guest molecules, a phenomenon known as host-guest chemistry. pnas.orguu.nl this compound interactions can play a role in the formation and stabilization of these host-guest complexes. Furthermore, the cavities within self-assembled supramolecular structures can influence chemical reactions occurring within them, a concept termed cavity-directed synthesis. pnas.orguu.nlunits.itacs.orgnih.gov This has been demonstrated in the selective oligomerization of trialkoxysilanes, where the size and shape of the supramolecular cavity dictate the nuclearity of the resulting this compound oligomers. pnas.orgunits.itacs.orgnih.gov For instance, different coordination cages have been shown to direct the formation of this compound monomers, dimers, or cyclic trimers from the same trialkoxysilane precursor. units.itacs.orgnih.gov This highlights the ability of the cavity environment to stabilize otherwise labile this compound intermediates and control their condensation pathways. pnas.orgunits.itacs.orgnih.gov
Fundamental Aspects of Silanol Acidity and Hydrogen Bonding
Intrinsic Acidity of Silanols and Electronic/Steric Substituent Effects
The acidity of a silanol (B1196071) (R₃SiOH) is defined by its ability to donate a proton from the hydroxyl group, forming a silanolate anion (R₃SiO⁻). Silanols are generally more acidic than their corresponding carbon analogues, alcohols (R₃COH). wikipedia.orgdtic.mil For instance, trimethylthis compound (B90980) ((CH₃)₃SiOH) has a pKa value of approximately 11, which is significantly lower (more acidic) than that of tert-butanol (B103910) ((CH₃)₃COH), with a pKa of around 19. wikipedia.orgsmolecule.com This enhanced acidity in silanols is attributed to several factors.
One key factor is the ability of silicon to engage in back-bonding with the lone pairs of electrons on the oxygen atom. stackexchange.com This involves the donation of electron density from the oxygen's p orbitals into vacant d orbitals on the silicon atom. dtic.milstackexchange.com This delocalization of negative charge stabilizes the resulting silanolate anion, making the this compound a stronger acid. stackexchange.com
Substituents attached to the silicon atom exert significant electronic and steric effects on this compound acidity. Electron-withdrawing groups on silicon increase acidity by further stabilizing the negative charge on the silanolate anion. Conversely, electron-donating groups decrease acidity. researchgate.net Steric effects can also play a role, influencing the solvation of the this compound and its conjugate base, thereby affecting acidity in solution.
Studies on gas-phase acidity, which reflects the intrinsic acidity without solvent effects, have shown that alkyl groups decrease this compound acidity, a contrast to their effect in alcohols. researchgate.net Phenyl, methoxy, fluoro, and chloro substituents, being more electron-withdrawing, lead to increased acidity in silanols. researchgate.net For example, trichlorothis compound is reported to have a gas-phase acidity comparable to strong inorganic acids like HBr and HNO₃. researchgate.net
The polarizability and inductive effects of substituents are crucial in explaining these trends. researchgate.net In alkyl alcohols, polarizability effects tend to dominate, while in silanols, inductive effects play a more significant role in determining gas-phase acidity. researchgate.net
Here is a table illustrating the acidity of some representative silanols and a comparable alcohol:
| Compound | Formula | PubChem CID | pKa (approx.) |
| Trimethylthis compound | C₃H₁₀OSi | 66110 | 11 wikipedia.orgsmolecule.com |
| Triphenylthis compound (B1683266) | C₁₈H₁₆OSi | 69925 | 13.39 (Predicted) techemi.com |
| Tert-butanol | C₄H₁₀O | 6386 | 19 wikipedia.orgsmolecule.com |
| Orthosilicic acid | H₄SiO₄ | 14940 | ~10 wikipedia.orgresearchgate.net |
Characterization of Hydrogen Bonding in this compound Systems
Silanols have a strong tendency to form hydrogen bonds due to the relatively high acidity and basicity of the this compound group. ic.ac.uk These hydrogen bonds can occur between this compound molecules themselves (self-association) or between silanols and other molecules containing suitable hydrogen bonding sites. ic.ac.uk Hydrogen bonding is a critical factor influencing the structure, properties, and reactivity of silanols.
Differentiation of Intermolecular and Intramolecular Hydrogen Bonds
Hydrogen bonds in this compound systems can be classified as either intermolecular (between different molecules) or intramolecular (within the same molecule). The type of hydrogen bonding present depends on the molecular structure of the this compound and the surrounding environment.
Intramolecular SiOH...X hydrogen bonds (where X is an electronegative atom within the same molecule) can occur in silanols with appropriate functional groups positioned favorably. For example, some sila-drugs have been shown to form intramolecular SiOH...N hydrogen bonds. ic.ac.uk
More commonly, silanols engage in intermolecular hydrogen bonding, leading to the formation of various associated structures. ic.ac.uk These can range from simple dimers to more complex chains, sheets, or even extended three-dimensional networks in the solid state. ic.ac.uk The nature of these intermolecular interactions is influenced by the substituents on the silicon atom and crystallization conditions.
Spectroscopic techniques, such as Infrared (IR) spectroscopy, are valuable tools for differentiating between free (non-hydrogen-bonded) OH groups and those involved in hydrogen bonding. dtic.mil Free OH stretching vibrations typically appear at higher frequencies (e.g., 3800–3550 cm⁻¹), while hydrogen-bonded OH groups show a broad band at lower frequencies (e.g., 3500–3200 cm⁻¹). dtic.mil The shift in frequency (Δν) provides a measure of the relative strength of the hydrogen bond. dtic.mil
Influence of Hydrogen Bonding on Molecular Conformation and Self-Assembly
Hydrogen bonding plays a crucial role in determining the molecular conformation of silanols and driving their self-assembly into ordered structures. The formation of hydrogen bond networks can dictate how this compound molecules arrange themselves in the solid state or in concentrated solutions.
Simple silanols like triphenylthis compound can form dimeric structures linked by a single OH...OH hydrogen bond. ic.ac.uk More complex silanols can form extended structures like polymeric chains or layered assemblies through intermolecular hydrogen bonding. ic.ac.ukoup.comresearchgate.net For instance, dimethylthis compound-functionalized cage siloxanes have been shown to assemble into one-dimensional structures through intermolecular hydrogen bonding between the this compound groups. oup.comresearchgate.net The arrangement of these molecular building blocks is significantly controlled by the hydrogen bonding interactions. researchgate.netnih.gov
Quantitative Assessment of Hydrogen Bond Strength and Energetics
Quantifying the strength and energetics of hydrogen bonds in this compound systems is essential for a deeper understanding of their behavior. Various experimental and computational methods are employed for this purpose.
IR spectroscopy can provide a qualitative assessment of hydrogen bond strength based on the magnitude of the frequency shift of the OH stretching vibration. dtic.mil Larger shifts generally indicate stronger hydrogen bonds. dtic.mil
Computational methods, such as quantum chemical calculations, can provide more quantitative data on hydrogen bond energies. These calculations can determine the binding energy between this compound groups or between silanols and other molecules. nih.govacs.org For example, studies on the interaction between water molecules and this compound groups on silica (B1680970) surfaces have calculated binding energies for different hydrogen bonding configurations. nih.govacs.org A water molecule forming two hydrogen bonds with two silanols on a silicalite-1 surface showed a binding energy of -48.82 kJ/mol. nih.govacs.org Other configurations involving single hydrogen bonds had lower binding energies. nih.govacs.org
The strength of hydrogen bonds between this compound groups on silica surfaces has also been assessed using theoretical approaches that analyze electron density. unito.it These studies suggest a correlation between hydrogen bond strength and surface stability. unito.it
Experimental techniques like calorimetry can also be used to measure the enthalpy of hydrogen bond formation in this compound systems. The heat of immersion of silica in water, for instance, is strongly correlated with the density of hydrogen bonds formed between silanols and water, with each additional hydrogen bond contributing approximately 15 kJ/mol to the heat of immersion. aip.org
Here is a table summarizing some reported hydrogen bond interaction energies involving silanols:
| Interacting Species | Type of Interaction | Environment/Method | Binding Energy (kJ/mol) | Source |
| This compound and water | Single donor | Silica surface/Simulation | ~-30 | aip.org |
| This compound and water | Single acceptor | Silica surface/Simulation | ~-19 | aip.org |
| This compound and water | Donor and acceptor | Silica surface/Simulation | ~-52 | aip.org |
| Two silanols and one water | Two hydrogen bonds | Silicalite-1 surface/Calculation | -48.82 | nih.govacs.org |
| This compound-water hydrogen bond | N/A | Silica surface/Experimental correlation | ~-15 per bond | aip.org |
Role of Weakly Coordinating Cations on Silanolate Anion Hydrogen Bonding
When a this compound is deprotonated, it forms a silanolate anion (R₃SiO⁻). The behavior of these anions, particularly their ability to participate in hydrogen bonding, is significantly influenced by the nature of the counter-cation. In the presence of strongly coordinating cations (e.g., alkali metal cations like Na⁺ or K⁺), the silanolate oxygen atom strongly interacts with the cation, which can hinder or alter its ability to form hydrogen bonds. nih.govnih.gov
Weakly coordinating cations, on the other hand, interact less strongly with the silanolate oxygen, leaving it more available to participate in hydrogen bonding, particularly with nearby this compound groups or other protic species. nih.govnih.gov This allows for the formation of novel hydrogen-bridged this compound-silanolate anions. nih.govnih.govcornell.educornell.eduresearchgate.netnih.gov
The use of weakly coordinating phosphazenium cations has enabled the isolation and characterization of such this compound-silanolate anions. nih.govnih.govcornell.educornell.eduresearchgate.netnih.gov These species are postulated as intermediates in the hydroxide-mediated polymerization of siloxanes. nih.govcornell.edu The weakly coordinating nature of the cation leads to strong this compound-silanolate hydrogen bonding. nih.govnih.govcornell.educornell.eduresearchgate.netnih.gov
The size of the weakly coordinating cation can also influence the resulting structure. Large cations may favor the formation of intramolecular hydrogen bonds, leading to cyclic this compound-silanolate anions. nih.govresearchgate.netnih.gov In contrast, less bulky cations, such as the tetramethylammonium (B1211777) cation, can encourage the formation of polyanionic this compound-silanolate chains through intermolecular hydrogen bonding in the solid state. nih.govresearchgate.netnih.gov The intermolecular O-H...O⁻ hydrogen bond distance in these chains has been reported and compared to intramolecular distances observed with bulkier cations. nih.gov
Comparative Analysis of Hydrogen Bonding Behavior in Silanols vs. Carbinols
While both silanols (Si-OH) and carbinols (C-OH) contain hydroxyl groups capable of hydrogen bonding, there are notable differences in their hydrogen bonding behavior. These differences stem primarily from the distinct electronic and structural properties of silicon compared to carbon.
As discussed earlier, silanols are generally more acidic than analogous carbinols. wikipedia.orgdtic.mil This higher acidity of the this compound proton contributes to stronger hydrogen bond donor capabilities compared to carbinols. dtic.mil Additionally, the silicon atom's ability to accept electron density into its d orbitals can influence the polarity of the O-H bond, further enhancing its donor strength.
Studies comparing the hydrogen bond acidity of silanols and alcohols have shown that the H-bond acidities of silanols are almost twice as high as their analogous alcohols. dtic.mil This is attributed to the electron back-donation from oxygen to silicon. dtic.mil
The relative order of acidity for silanols and alcohols has been determined through spectroscopic and titration studies: arylsilanols > alkylsilanols > arylcarbinols > alkylcarbinols. ic.ac.uk This order reflects the influence of substituents and the inherent difference between the Si-OH and C-OH groups.
Furthermore, the structural differences between silicon and carbon compounds can impact hydrogen bonding networks. The Si-O bond is longer and more flexible than the C-O bond, which can lead to different conformational preferences and packing arrangements in hydrogen-bonded structures. Silanols show a strong tendency for self-condensation to form siloxane (Si-O-Si) linkages, a reaction that is not as prevalent with alcohols under similar conditions. ic.ac.uk This inherent reactivity also influences how silanols participate in hydrogen bonding networks, as condensation can compete with or alter the hydrogen bonding patterns.
The hydrophobic nature of organosilicon compounds, including silanols, is generally higher than that of analogous organic compounds, which can also influence their interactions and hydrogen bonding in different environments, particularly at interfaces. dtic.mil
Advanced Spectroscopic and Structural Characterization of Silanol Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic and Structural Elucidation
NMR spectroscopy is a powerful tool for elucidating the molecular structure and understanding the reaction mechanisms involving silanols. Both solution-state and solid-state NMR techniques provide valuable insights into the silicon environment, the nature of the hydroxyl protons, and their interactions.
Solution-state NMR, particularly ¹H, ¹³C, and ²⁹Si NMR, can be used to identify and quantify different silanol (B1196071) species in solution. The chemical shift of the this compound proton (Si-OH) in the ¹H NMR spectrum is particularly sensitive to its chemical environment and the extent of hydrogen bonding researchgate.net. This sensitivity allows for the differentiation of isolated silanols, hydrogen-bonded silanols, and silanols involved in condensation reactions.
Solid-state NMR, such as magic angle spinning (MAS) NMR, is indispensable for studying this compound groups on solid surfaces, such as silica (B1680970) or zeolites. ¹H MAS NMR can distinguish between different types of surface this compound groups, including isolated, vicinal (neighboring), and geminal (two hydroxyls on the same silicon) silanols, based on their characteristic chemical shifts mdpi.comnih.gov. For instance, isolated silanols on porous silica typically show a narrow signal around 1.8 ppm in ¹H MAS NMR spectra mdpi.com. Hydrogen-bonded silanols generally resonate in a broader range, typically between 2.6 and 8.4 ppm, often overlapping in the spectra nih.gov.
²⁹Si NMR is crucial for probing the silicon atoms in this compound-containing structures. In solid-state ²⁹Si NMR, different silicon environments (Qⁿ sites, where n represents the number of bridging oxygens connected to the silicon) can be identified. For silanols on silica surfaces, Q² (silicon bonded to two bridging oxygens and two hydroxyls), Q³ (silicon bonded to three bridging oxygens and one hydroxyl), and Q⁴ (silicon bonded to four bridging oxygens) sites can be observed, providing information about the degree of condensation and the types of this compound groups present. nih.gov
Advanced solid-state NMR techniques, such as 2D DQ-SQ (Double Quantum-Single Quantum) MAS NMR, can reveal spatial proximities between different this compound protons or between this compound protons and other nearby nuclei, aiding in the structural characterization of complex this compound networks or the arrangement of silanols on surfaces nih.gov. For example, 2D NMR has been used to identify stable this compound triads in calcined zeolites nih.gov. Heteronuclear correlation experiments like ¹H-²⁹Si HETCOR (Heteronuclear Correlation) can establish connectivity between protons and silicon atoms, confirming the presence of Si-OH bonds and correlating the signals from the hydroxyl protons to their corresponding silicon environments nih.gov.
Quantitative analysis of NMR spectra allows for the determination of the concentration and distribution of different this compound species, both in solution and on solid surfaces mdpi.comnih.gov. This quantitative information is vital for understanding the surface density of this compound groups on materials like mesoporous silica mdpi.com.
Fourier Transform Infrared (FTIR) Spectroscopy for Hydrogen Bonding Analysis and Surface Characterization
FTIR spectroscopy is a widely used technique for the characterization of silanols, particularly for investigating hydrogen bonding interactions and analyzing the functional groups present on surfaces. The O-H stretching vibrations of this compound groups are highly sensitive to their involvement in hydrogen bonding, leading to characteristic absorption bands in the infrared spectrum.
Different types of this compound groups on silica surfaces exhibit distinct O-H stretching frequencies. Isolated or "free" this compound groups, which are not involved in hydrogen bonding, typically show a sharp band around 3740 cm⁻¹ utwente.nlresearchgate.netcore.ac.uk. This compound groups that are involved in hydrogen bonding, such as vicinal or geminal silanols, exhibit broader bands at lower frequencies, typically in the range of 3000-3700 cm⁻¹ utwente.nlresearchgate.netcore.ac.uk. The position and width of these broad bands provide information about the strength and extent of hydrogen bonding networks nih.govrsc.org.
FTIR can be used to monitor changes in the this compound population and hydrogen bonding state upon various treatments, such as thermal dehydration or chemical modification utwente.nlcore.ac.uk. For instance, increasing temperature can lead to the condensation of neighboring silanols, resulting in a decrease in the intensity of hydrogen-bonded this compound bands and the formation of siloxane (Si-O-Si) bonds utwente.nl.
Furthermore, FTIR spectroscopy can characterize the interaction of this compound-containing surfaces with adsorbed molecules, such as water. Adsorption of water on silica surfaces leads to changes in the O-H stretching region due to the formation of hydrogen bonds between water molecules and surface silanols core.ac.ukrsc.org. Analysis of these changes can provide insights into the nature of the adsorption sites and the strength of the interactions core.ac.uk.
Specific vibrational modes of the Si-O bond can also be observed in the FTIR spectrum, typically in the range of 1000-1200 cm⁻¹. Changes in these bands can provide information about the local environment and bonding state of the silicon atom researchgate.net.
Table 1 provides representative FTIR absorption ranges for different types of this compound groups and related species.
| Functional Group/Interaction | Characteristic FTIR Absorption Range (cm⁻¹) | Reference |
| Isolated Si-OH | ~3740 | utwente.nlresearchgate.netcore.ac.uk |
| Hydrogen-bonded Si-OH | 3000-3700 (broad) | utwente.nlresearchgate.netcore.ac.uk |
| Coordinated H₂O or Si-OH bending | ~1645 | researchgate.net |
| Inner hydroxyl groups | ~3670 | utwente.nl |
| Si-O-Si (siloxane) | 1000-1200 | researchgate.net |
Note: These ranges can vary depending on the specific this compound compound or material and its environment.
X-ray Diffraction (XRD) and Crystallographic Analysis of this compound Structures and Assemblies
X-ray Diffraction (XRD) is a technique primarily used to determine the crystallographic structure of materials. While many this compound compounds and this compound-containing materials, such as amorphous silica, may not exhibit long-range order, XRD can still provide valuable information about their structural characteristics, particularly for crystalline silanols or materials with ordered this compound arrangements.
For crystalline this compound compounds, single-crystal XRD can provide a complete three-dimensional structure, including the precise positions of atoms and the nature of intermolecular interactions, such as hydrogen bonding networks arizona.edu6-napse.com. This crystallographic information is essential for understanding how individual this compound molecules assemble in the solid state.
Powder XRD can be applied to polycrystalline this compound samples or materials containing crystalline domains with this compound groups. The diffraction pattern obtained provides information about the crystalline phases present, their lattice parameters, and the degree of crystallinity 6-napse.comanton-paar.com. Analysis of peak positions, intensities, and shapes can aid in phase identification and the assessment of structural changes upon synthesis or treatment anton-paar.com.
In some cases, XRD can be combined with other techniques, such as Rietveld refinement, to obtain more detailed structural information from powder diffraction data, including crystallite size and structural distortions anton-paar.com.
While direct crystallographic analysis of surface silanols on amorphous materials is challenging with standard XRD, the technique is crucial for characterizing the bulk structure of materials where silanols are present, providing a foundational understanding of the material's framework.
Chromatographic Techniques for Assessment of this compound Activity and Surface Heterogeneity
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are widely used to assess the activity and heterogeneity of this compound groups, especially those present on the surface of stationary phases used in chromatography. The interaction of analytes with surface silanols can significantly influence retention, peak shape, and separation efficiency.
In reversed-phase HPLC, residual this compound groups on the silica-based stationary phase can interact with basic or amphoteric compounds through ionic or hydrogen bonding interactions. These interactions can lead to undesirable peak tailing and poor separation researchgate.netakjournals.comdntb.gov.ua. Therefore, characterizing and controlling this compound activity is crucial for developing efficient chromatographic methods researchgate.netakjournals.com.
Various chromatographic tests have been developed to probe this compound activity. These tests often involve analyzing the peak shape and retention behavior of probe molecules with varying basicity or hydrogen bonding capabilities on a given stationary phase nih.gov. The degree of peak tailing or the retention of basic probes can serve as indicators of the extent and activity of accessible this compound groups dntb.gov.ua.
Surface heterogeneity, arising from variations in the type, accessibility, and activity of surface this compound groups, can also be assessed using chromatographic techniques researchgate.netacs.org. Different types of silanols (free, vicinal, geminal) can exhibit different adsorption properties acs.org. The presence of metallic impurities on the silica surface can also increase the heterogeneity of this compound activity by influencing their acidity researchgate.netakjournals.com.
Inverse Gas Chromatography (IGC) is another chromatographic technique that can be used to study the surface properties of materials, including the heterogeneity of this compound groups acs.org. IGC allows for the determination of adsorption energies and their distribution on the surface, providing insights into the different types of adsorption sites, which often correspond to different this compound environments acs.org.
Chromatographic methods, while not directly providing molecular-level structural details like NMR or FTIR, are invaluable for evaluating the macroscopic impact of this compound groups, particularly on surface interactions and separation performance. They serve as practical tools for quality control and for understanding the behavior of this compound-containing materials in applied settings.
Emerging Research Frontiers in Silanol Science
Development of Novel Silanol-Based Catalysts and Functional Materials
The presence of This compound (B1196071) groups significantly influences the catalytic activity and material properties of various silicon-based structures. Research is actively exploring the design and synthesis of novel catalysts and functional materials that capitalize on the specific characteristics of silanols.
This compound groups on the surface of silica (B1680970) can act as active sites for catalytic reactions, enhancing both the efficiency and selectivity of catalysts. ontosight.ai This property is being exploited in the development of heterogeneous catalysts where the silica surface serves as a support.
This compound-functional silicones are important intermediates in the production of room temperature vulcanizable (RTV) silicones. gelest.com Their reactivity allows for condensation reactions under mild acidic or basic conditions, leading to the formation of siloxane networks that form the backbone of silicone polymers. gelest.comcfsilicones.com Beyond RTVs, this compound fluids find use as filler treatments and structure control additives in silicone rubber compounding. gelest.com Intermediate viscosity this compound fluids can function as durable fabric softeners, while high viscosity this compound-terminated fluids are key matrix components in tackifiers and pressure-sensitive adhesives. gelest.com this compound-functional silicone resins are also utilized in applications such as masonry water repellents, treating agents for leather and fabrics, mold release agents, and binders for high-temperature paints and coatings. gpcsilicones.com
Recent advancements include the investigation of zeolites containing internal this compound groups for photocatalytic applications, such as the conversion of methane (B114726) to C1 products (methanol, formaldehyde, and formic acid) with high selectivity. mdpi.com The surface properties of the zeolite, including the presence of abundant internal this compound groups, significantly affect the conversion efficiency. mdpi.com
In the realm of organic synthesis, silanols are being explored as versatile components in transition metal-catalyzed reactions. They can serve as nucleophiles, temporary ligands to control regioselectivity, and coupling partners for transferring functional groups. acs.orgacs.org Novel chiral this compound-containing ligands are being developed for use in asymmetric catalysis, facilitating enantioselective reactions. escholarship.org For instance, a new aminoamide this compound ligand has been shown to enable a copper-catalyzed enantioselective N−H insertion, yielding enantioenriched amino acid derivatives with high enantiomeric ratios and yields. escholarship.org
Furthermore, metal-nanoparticle catalysts are under development for the selective transformation of hydrosilanes into their corresponding silanols using water as an oxidant under ambient conditions. acs.org These catalysts demonstrate higher activity compared to conventional homogeneous systems. acs.org The interaction between this compound groups and metal centers is also crucial in supported catalysts; for example, surface silanols of silicalite-1 can stabilize cobalt oxide species, influencing the performance of cobalt-based catalysts in reactions like CO2 hydrogenation to ethanol. researchgate.net
Deeper Understanding of Complex Interfacial this compound Phenomena
The behavior of this compound groups at interfaces, particularly at the silica-water interface, is a complex area of research with significant implications for various applications. Understanding the nature and reactivity of these surface groups is key to controlling interfacial properties.
This compound groups are the terminal functional groups on the surface of silica materials. ontosight.ai They exist in various forms, including isolated silanols, geminal silanols (two hydroxyl groups on one silicon atom), and vicinal silanols (hydroxyl groups on adjacent silicon atoms). ontosight.aiuchicago.edusemi.ac.cn The specific structure and density of these groups can be tailored through synthesis and treatment methods, impacting the surface's reactivity and interaction with other molecules. ontosight.ai
The acidity of this compound groups is influenced by their local environment and can vary significantly. unito.itresearchgate.net Research indicates the presence of different types of this compound sites with distinct acidity constants. unito.itresearchgate.net For example, studies on the quartz-water interface suggest the existence of out-of-plane silanols with a stronger acidic character (lower pKa) and in-plane silanols with a weaker acidic character (higher pKa). researchgate.net This heterogeneity in acidity plays a role in interfacial phenomena.
Nearly free silanols, a specific population of weakly interacting silanols, have been identified as critical moieties that govern the interaction of crystalline silica particles with membranes and are implicated in the initiation of toxicity. unito.itpnas.orgfrontiersin.org Their abundance correlates with membranolytic activity. unito.itpnas.org
The formation and behavior of hydrogen bonds involving surface silanols are fundamental to understanding the surface energy of silica and its interactions with surrounding media, such as water. pnas.org At the interface between quartz and liquid water, strong hydrogen bonds between surface silanols can be preserved, while weaker ones are more easily disrupted by water molecules. pnas.org
Studies on partially silylated nanosilica investigate the interfacial behavior of adsorbed water and co-adsorbates like methane and hydrogen. doi.org Partial silylation, which modifies the surface this compound density, can alter the adsorption trends of these gases with temperature compared to unmodified silica. doi.org
The silica-water interface is a subject of intense research to understand how silanols determine surface acidity and modulate the properties of interfacial water. researchgate.netchemrxiv.org Ab initio molecular dynamics simulations reveal significant heterogeneity at the amorphous silica/water interface, with computed pKa values strongly dependent on the specific this compound species. chemrxiv.org
Furthermore, the reversible formation of this compound groups in two-dimensional siliceous nanomaterials under mild hydrothermal conditions highlights the dynamic nature of these surface species and their sensitivity to environmental factors. osti.gov
Integration of Advanced Experimental and Computational Methodologies in this compound Research
Advancements in both experimental and computational techniques are crucial for gaining a comprehensive understanding of silanols and their behavior. The integration of these methodologies provides powerful tools for characterization, mechanistic investigation, and material design.
A range of experimental techniques is employed to characterize this compound groups. Spectroscopic methods such as infrared (IR) and Raman spectroscopy are used to identify different types of silanols (isolated, geminal, vicinal) based on their vibrational frequencies. semi.ac.cnfrontiersin.orgresearchgate.netrsc.org Nuclear Magnetic Resonance (NMR) spectroscopy, including 29Si and 1H MAS NMR, provides insights into the local environment and connectivity of silicon atoms and associated this compound groups. semi.ac.cnrsc.orgfrontiersin.org Techniques like thermogravimetric analysis (TGA) and titration can quantify the total this compound content. researchgate.net More advanced techniques like vibrational sum frequency spectroscopy (VSFS) allow for the direct probing of specific surface this compound groups, even under aqueous environments. rsc.org X-ray structure analyses are used in conjunction with other methods to elucidate the structure of this compound-containing compounds and their interactions. escholarship.org
Computational methodologies, particularly Density Functional Theory (DFT), play a vital role in complementing experimental studies. DFT calculations are used to investigate the electronic structure, reaction mechanisms, and energy profiles of this compound-involved processes. escholarship.orgpnas.orgfrontiersin.orgnih.govappliedmineralogy.commsstate.eduacs.orgrsc.org For instance, DFT has been applied to study the mechanism of enzymatic oxidation of silanes to silanols nih.gov, the role of this compound groups in catalytic reactions escholarship.orgmsstate.edu, and the surface energy and hydrogen bonding of silica surfaces pnas.org.
Molecular dynamics (MD) simulations, including ab initio MD, are employed to study the dynamic behavior of silanols at interfaces, their interactions with solvents, and the heterogeneity of surfaces at the molecular level. chemrxiv.orgrsc.orgmdpi.com These simulations can provide insights into diffusion, adsorption, and reaction pathways.
Machine learning (ML) techniques, such as Support Vector Machine (SVM), are being integrated with experimental design for the analysis of high-throughput data. mdpi.comresearchgate.net ML models can help identify correlations between experimental factors and material properties, such as the diversity of this compound groups on silica surfaces, guiding the synthesis of materials with desired characteristics. researchgate.net
The combination of experimental and computational approaches is particularly powerful for understanding complex catalytic systems and interfacial phenomena. chemrxiv.orgfrontiersin.orgacs.orgrsc.org For example, DFT-NMR calculations are used to interpret NMR spectra and provide detailed structural and interaction information in catalytic materials. frontiersin.org Computational modeling and DFT calculations are also used to gain mechanistic insights into the adsorption behavior of molecules on this compound-containing surfaces. rsc.org This integrated approach allows researchers to bridge the gap between atomic-level understanding and macroscopic material properties, accelerating the design and optimization of this compound-based materials and processes.
Data Table: Examples of this compound-Related Research Findings
| Research Area | Key Finding | Methodology | Source |
| This compound-Based Catalysis | Chiral aminoamide this compound ligand enables Cu-catalyzed enantioselective N−H insertion. | Experimental synthesis, Catalytic testing, NMR, X-ray analysis, DFT calculations. escholarship.org | escholarship.org |
| Interfacial this compound Phenomena | Nearly free silanols correlate with the membranolytic activity of crystalline silica polymorphs. | DRIFT spectroscopy, Membranolytic activity assays, Molecular modeling. unito.itfrontiersin.org | unito.itfrontiersin.org |
| Interfacial this compound Phenomena | Amorphous silica/water interface shows significant heterogeneity in this compound acidity (pKa varies depending on species). | Ab initio molecular dynamics simulations. chemrxiv.org | chemrxiv.org |
| Advanced Methodologies in this compound Research | SVM model effectively analyzes high-throughput data to control the diversity of this compound groups on silica xerogel surfaces for catalysis. | Machine Learning (SVM), Design of Experiment (DoE), Heterogeneous catalysis testing. researchgate.net | researchgate.net |
| Advanced Methodologies in this compound Research | DFT-NMR calculations aid in understanding surface species and molecular interactions in catalytic materials. | DFT-NMR calculations, Solid-state MAS NMR. frontiersin.org | frontiersin.org |
| Development of Functional Materials | This compound-functional silicones used in RTVs, adhesives, sealants, and coatings. | Materials synthesis and characterization. gelest.comcfsilicones.comgpcsilicones.com | gelest.comcfsilicones.comgpcsilicones.com |
| This compound-Based Catalysis | Zeolites with internal this compound groups show high selectivity in photocatalytic methane conversion. | Catalytic testing, Material characterization. mdpi.com | mdpi.com |
Q & A
Q. What spectroscopic methods are recommended for identifying silanol groups on silica-based materials, and how should experimental parameters be optimized?
- Methodological Answer : this compound groups (Si-OH) are commonly characterized using Fourier-transform infrared spectroscopy (FTIR) (stretching vibrations at ~3740 cm⁻¹ for isolated silanols) and solid-state nuclear magnetic resonance (NMR) (¹H and ²⁹Si NMR). For FTIR, ensure dehydration of samples under vacuum to eliminate water interference. In ¹H NMR, use magic-angle spinning (MAS) at high magnetic fields (e.g., 35.2 T) to resolve distinct this compound sites, such as bridging (SiOHAl) vs. isolated groups . For quantification, pair these techniques with thermogravimetric analysis (TGA) to correlate mass loss with hydroxyl density.
Q. How should researchers design experiments to quantify this compound density on nanoparticle surfaces?
- Methodological Answer : Combine BET surface area analysis with chemical titration (e.g., reaction with Grignard reagents or deuterium exchange). For nanoparticles, use probe molecule adsorption (e.g., pyridine for acidic silanols) monitored by FTIR or calorimetry. Cross-validate results with ²⁹Si cross-polarization NMR to differentiate surface vs. bulk silanols. Ensure controlled humidity during experiments to prevent water adsorption, which can skew measurements .
Q. What are the primary factors influencing this compound reactivity in condensation reactions?
- Methodological Answer : Reactivity depends on This compound proximity (isolated vs. geminal), surface curvature (higher reactivity on convex surfaces), and acidic strength . Use kinetic studies with silane coupling agents (e.g., chlorotrimethylsilane) under inert atmospheres. Monitor reaction progress via gas chromatography (GC) or in situ Raman spectroscopy . For acidic silanols (e.g., SiOHAl in catalysts), correlate reactivity with NH₃-TPD (temperature-programmed desorption) acidity measurements .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT or GGA) resolve contradictions in reported this compound acidity values across experimental studies?
- Methodological Answer : Apply density functional theory (DFT) with hybrid functionals (e.g., B3LYP) or generalized gradient approximation (GGA) to model this compound clusters. Calculate deprotonation energies using periodic boundary conditions for bulk silica. Validate models against experimental ¹H NMR chemical shifts (e.g., bridging silanols at ~5.5 ppm vs. isolated at ~1.8 ppm). Address discrepancies by simulating solvent effects (e.g., water adsorption) and comparing with operando spectroscopy data .
Q. What methodologies are effective in distinguishing bridging vs. pseudobridging this compound sites in amorphous silica-alumina catalysts?
- Methodological Answer : Use 2D ¹H-²⁷Al HMQC NMR at ultra-high magnetic fields (≥20 T) to detect through-space correlations between protons in bridging SiOHAl groups and adjacent aluminum nuclei. Complement this with infrared spectroscopy of adsorbed CO (stretching frequency shifts indicate Brønsted acidity strength). For computational validation, perform DFT calculations on cluster models to simulate vibrational spectra and Al-O-Si bond angles .
Q. How can researchers address inconsistencies in this compound stability data under hydrothermal conditions?
- Methodological Answer : Conduct in situ XRD/Raman during hydrothermal treatment (100–300°C) to track structural changes. Pair with ab initio molecular dynamics (AIMD) simulations to model this compound condensation pathways. Analyze kinetic data using the Avrami-Erofe’ev equation to differentiate surface vs. bulk restructuring. For reproducibility, standardize pretreatment protocols (e.g., calcination temperature) across studies .
Q. What experimental and theoretical approaches reconcile conflicting reports on this compound’s role in protein adsorption on silica nanoparticles?
- Methodological Answer : Perform quartz crystal microbalance (QCM) and surface plasmon resonance (SPR) studies under varying pH (4–9) to map electrostatic interactions. Use molecular dynamics (MD) simulations with explicit water models to quantify hydrogen bonding between silanols and protein residues (e.g., lysine). Cross-validate with XPS to measure changes in surface hydroxylation post-adsorption .
Guidelines for Research Question Development
- Feasibility : Ensure questions are answerable within resource constraints (e.g., access to ultra-high-field NMR) .
- Specificity : Frame questions to target mechanistic insights (e.g., "How does surface curvature affect this compound acidity?") rather than broad inquiries .
- Theoretical Relevance : Link questions to unresolved debates (e.g., bridging this compound existence in amorphous systems) using PICOT frameworks (Population, Intervention, Comparison, Outcome, Time) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
